molecular formula C52H61ClN10O6 B11935783 TD-802

TD-802

Cat. No.: B11935783
M. Wt: 957.6 g/mol
InChI Key: DWMRQCSGBKQGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TD-802 is a useful research compound. Its molecular formula is C52H61ClN10O6 and its molecular weight is 957.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H61ClN10O6

Molecular Weight

957.6 g/mol

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide

InChI

InChI=1S/C52H61ClN10O6/c1-50(2)48(51(3,4)49(50)69-38-11-7-34(31-54)40(53)28-38)56-44(65)32-5-8-35(9-6-32)60-23-25-61(26-24-60)37-29-52(30-37)17-21-62(22-18-52)46(67)33-15-19-59(20-16-33)36-10-12-41-39(27-36)47(68)63(58-57-41)42-13-14-43(64)55-45(42)66/h5-12,27-28,33,37,42,48-49H,13-26,29-30H2,1-4H3,(H,56,65)(H,55,64,66)

InChI Key

DWMRQCSGBKQGKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C5CC6(C5)CCN(CC6)C(=O)C7CCN(CC7)C8=CC9=C(C=C8)N=NN(C9=O)C1CCC(=O)NC1=O)C

Origin of Product

United States

Foundational & Exploratory

TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective androgen receptor (AR) Proteolysis Targeting Chimera (PROTAC) degrader that leverages the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of the AR protein. Developed for the potential treatment of metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and a distinct ligand that recruits the E3 ubiquitin ligase cereblon. By simultaneously engaging both the AR and cereblon, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the AR by the E3 ligase complex, marking it for subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the AR, potentially leading to a more profound and sustained inhibition of AR signaling compared to traditional occupancy-based inhibitors. A key component of this compound is the novel cereblon binder, TD-106, which distinguishes it from many other CRBN-recruiting PROTACs that utilize thalidomide or its analogs.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.

Parameter Cell Line Value Reference
DC₅₀ (50% Degradation Concentration)LNCaP12.5 nM[1]
Dₘₐₓ (Maximum Degradation)LNCaP93%[1]
Table 1: In Vitro Degradation Efficacy of this compound in LNCaP Prostate Cancer Cells.
Parameter Value Reference
Microsomal StabilityGood[1][3]
In Vivo PharmacokineticsFavorable[1]
Table 2: Pharmacokinetic Profile of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated AR degradation and a typical experimental workflow for its evaluation.

AR_Degradation_Pathway TD802 This compound TernaryComplex AR-TD802-CRBN Ternary Complex TD802->TernaryComplex Binds to AR AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Binds to this compound Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Transfer Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 1: Signaling pathway of this compound mediated AR degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture LNCaP Cell Culture Treatment This compound Treatment (Dose-Response) CellCulture->Treatment WesternBlot Western Blot for AR Treatment->WesternBlot DataAnalysis_vitro DC₅₀ and Dₘₐₓ Determination WesternBlot->DataAnalysis_vitro Xenograft LNCaP Xenograft Model Establishment Dosing This compound Administration Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement DataAnalysis_vivo Tumor Growth Inhibition Analysis TumorMeasurement->DataAnalysis_vivo

Figure 2: Experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot for Androgen Receptor Degradation

This protocol is for assessing the in vitro degradation of the androgen receptor in LNCaP cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours) to determine dose-dependent degradation. For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody, dilution 1:1000) overnight at 4°C. A loading control antibody such as anti-GAPDH or anti-β-actin (e.g., mouse anti-GAPDH, dilution 1:5000) should also be used.[4]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, dilution 1:2000-1:5000) for 1 hour at room temperature.[4]

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous LNCaP xenograft mouse model.

1. Animal Model:

  • Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

  • Maintain the animals under specific pathogen-free conditions.

2. Cell Implantation:

  • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject approximately 5 x 10⁶ LNCaP cells into the flank of each mouse.[5]

3. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[1] The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

4. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry to confirm AR degradation in vivo).

5. Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound demonstrates potent and robust degradation of the androgen receptor through a cereblon-mediated mechanism. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for castration-resistant prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR degraders.

References

TD-802: A Cereblon-Mediated PROTAC for Androgen Receptor Degradation in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-802, also known as compound 33c, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for prostate cancer, a disease heavily reliant on AR signaling. This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The information presented is intended to guide researchers and drug development professionals in the evaluation and potential application of this AR degrader.

Introduction to this compound and Androgen Receptor Signaling

The androgen receptor is a crucial driver of prostate cancer cell growth and survival.[1] Therapies targeting AR signaling are a cornerstone of prostate cancer treatment. However, resistance often emerges through mechanisms such as AR overexpression, mutation, or the expression of constitutively active splice variants like AR-V7.[2] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, leads to its complete degradation.[1][3]

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This dual binding brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[3][6] This event-driven pharmacology offers a potential advantage over traditional occupancy-driven inhibitors.[6]

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of the androgen receptor is a multi-step process within the cell, leveraging the endogenous ubiquitin-proteasome pathway.

TD802_Mechanism_of_Action cluster_0 Cellular Environment TD802 This compound Ternary_Complex AR-TD-802-CRBN Ternary Complex TD802->Ternary_Complex Binds to AR and CRBN AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->TD802 Recycled Proteasome->CRBN Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation AR_Degradation_Workflow A 1. Cell Culture & Treatment - Seed LNCaP cells - Treat with varying concentrations of this compound B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Western Blotting - Transfer proteins to a membrane - Block non-specific binding D->E F 6. Antibody Incubation - Primary antibody (anti-AR) - Secondary antibody (HRP-conjugated) E->F G 7. Detection - Chemiluminescence detection F->G H 8. Data Analysis - Quantify band intensity - Normalize to loading control (e.g., β-actin) - Calculate DC50 and Dmax G->H Xenograft_Study_Workflow A 1. Cell Implantation - Subcutaneously inject LNCaP cells into immunodeficient mice B 2. Tumor Growth - Monitor tumor growth until they reach a specific size A->B C 3. Randomization & Treatment - Randomize mice into treatment and vehicle control groups - Administer this compound or vehicle B->C D 4. Monitoring - Measure tumor volume and body weight periodically C->D E 5. Endpoint & Analysis - Euthanize mice at the end of the study - Excise and weigh tumors - Analyze tumor tissue (e.g., IHC for AR levels) D->E

References

Preclinical Profile of TD-802: A Novel Androgen Receptor-Targeting PROTAC for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TD-802 is a novel, potent, and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer growth and progression. Preclinical studies have demonstrated that this compound, a Cereblon (CRBN)-based AR degrader, effectively reduces AR protein levels in prostate cancer cells, leading to significant anti-tumor activity in both in vitro and in vivo models. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy, pharmacokinetic properties, and detailed experimental protocols to support further research and development.

Core Mechanism of Action

This compound operates through the ubiquitin-proteasome system to selectively target and eliminate the AR protein. As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-driven signaling pathways that are critical for prostate cancer cell survival and proliferation.

TD-802_Mechanism_of_Action TD802 This compound TernaryComplex Ternary Complex (AR-TD802-CRBN) TD802->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex Binds to CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Recruits TernaryComplex->TD802 Release & Recycling PolyUbAR Polyubiquitinated AR TernaryComplex->PolyUbAR Ub Ubiquitin (Ub) Ub->TernaryComplex Ubiquitination Proteasome 26S Proteasome PolyUbAR->Proteasome Recognition DegradedAR Degraded AR Peptides Proteasome->DegradedAR Degradation

Caption: Mechanism of action for this compound, a PROTAC that induces AR degradation.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The key findings are summarized below for comparative analysis.

Table 1: In Vitro Efficacy of this compound in LNCaP Prostate Cancer Cells
ParameterValueCell Line
DC₅₀ (50% Degradation Concentration) 12.5 nMLNCaP
Dₘₐₓ (Maximum Degradation) >93%LNCaP
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueSpeciesAdministration
Microsomal Stability (30 min) 96% remainingMouseN/A
Tumor Growth Inhibition EffectiveMouseN/A

Note: Specific quantitative values for in vivo tumor growth inhibition and detailed pharmacokinetic parameters such as Cₘₐₓ, T₁/₂, and AUC were not publicly available in the reviewed literature. The original study by Takwale et al. states that this compound "effectively inhibited tumor growth in an in vivo xenograft study" and displayed "good liver microsomal stability and in vivo pharmacokinetic properties."

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and further investigation.

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration-dependent AR degradation by this compound in a prostate cancer cell line.

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

Protocol:

  • Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the cells are treated with increasing concentrations of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Following primary antibody incubation, the membrane is washed with TBST and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the AR bands is quantified using densitometry software and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC₅₀ value is determined by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.

Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).

Protocol:

  • Cell Preparation and Implantation: LNCaP cells are harvested, washed, and resuspended in a mixture of PBS and Matrigel (1:1 ratio). A specific number of cells (e.g., 1-5 x 10⁶) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, and AR protein levels can be analyzed by Western blotting or immunohistochemistry to confirm target engagement in vivo.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes are provided below.

AR_Signaling_Pathway_and_TD802_Intervention cluster_0 Normal AR Signaling cluster_1 This compound Intervention Androgen Androgen AR_cyto AR (cytoplasm) Androgen->AR_cyto AR_nuc AR (nucleus) AR_cyto->AR_nuc Translocation Proteasome Proteasome AR_cyto->Proteasome ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TD802 This compound TD802->AR_cyto Induces Degradation Degradation AR Degradation Proteasome->Degradation Degradation->Proliferation Inhibition

Caption: Androgen Receptor signaling and the intervention point of this compound.

Preclinical_Evaluation_Workflow Concept PROTAC Design (this compound Synthesis) InVitro In Vitro Studies Concept->InVitro DegradationAssay AR Degradation Assay (LNCaP cells) InVitro->DegradationAssay InVivo In Vivo Studies InVitro->InVivo Promising Results Data1 Determine DC₅₀ & Dₘₐₓ DegradationAssay->Data1 PK_Study Pharmacokinetic (PK) Study InVivo->PK_Study Xenograft LNCaP Xenograft Efficacy Model InVivo->Xenograft Data2 Assess PK Profile (e.g., Stability) PK_Study->Data2 Data3 Measure Tumor Growth Inhibition Xenograft->Data3

Caption: Workflow for the preclinical evaluation of this compound in prostate cancer.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic for prostate cancer. Its potent and efficient degradation of the Androgen Receptor in prostate cancer cells, coupled with demonstrated anti-tumor activity in vivo, establishes this compound as a promising candidate for further clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective treatments for patients with prostate cancer.

In-Depth Technical Guide: TD-802 E3 Ligase Recruitment Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for TD-802, a potent and selective Androgen Receptor (AR) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the treatment of metastatic castration-resistant prostate cancer. This document details the core mechanism of this compound, focusing on its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation. Included are key performance data, detailed experimental protocols for the characterization of such molecules, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This binding induces the formation of a ternary complex, bringing the AR in close proximity to the CRBN E3 ligase machinery[2]. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome[2][3]. This compound was developed utilizing the TD-106 scaffold as the CRBN-binding ligand[1].

Chemical Structure of this compound

The chemical structure of this compound is generated from its SMILES (Simplified Molecular Input Line Entry System) representation.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell LineReference
DC50 12.5 nMLNCaP[1][2]
Dmax 93%LNCaP[2]

Note: As of the latest literature review, specific binary binding affinities (Kd) for this compound to the Androgen Receptor and Cereblon, as well as the ternary complex cooperativity factor (α), have not been publicly disclosed.

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-mediated Androgen Receptor degradation.

TD802_Pathway TD802 This compound AR Androgen Receptor (AR) TD802->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex TD802->CRBN Binds TernaryComplex This compound : AR : CRBN Ternary Complex AR->TernaryComplex CRBN->TernaryComplex PolyUb_AR Polyubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Caption: this compound mediated AR degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PROTACs like this compound.

Cellular Androgen Receptor Degradation Assay (Western Blot)

This protocol is for determining the dose-dependent degradation of the Androgen Receptor in a cellular context.

Experimental Workflow:

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed LNCaP cells B Treat with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% non-fat milk G->H I Incubate with primary antibody (anti-AR) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate J->K L Image and quantify band intensity K->L

Caption: Western Blot workflow for AR degradation.

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • 5% non-fat dry milk in TBST

  • Primary antibody: anti-Androgen Receptor

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of AR degradation relative to the vehicle control.

In Vitro Ternary Complex Formation Assay (TR-FRET)

This protocol is to quantify the formation of the this compound:AR:CRBN ternary complex.

Experimental Workflow:

TRFRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly & Incubation cluster_detection Detection & Analysis A Prepare serial dilution of this compound B Prepare recombinant tagged AR and CRBN proteins C Prepare fluorescently labeled anti-tag antibodies E Add FRET donor and acceptor labeled antibodies C->E D Add AR, CRBN, and this compound to a microplate D->E F Incubate at room temperature E->F G Read TR-FRET signal on a plate reader H Plot signal vs. This compound concentration G->H

Caption: TR-FRET workflow for ternary complex formation.

Materials:

  • Recombinant His-tagged Androgen Receptor

  • Recombinant GST-tagged Cereblon/DDB1 complex

  • This compound

  • Anti-His-Tb (donor) and Anti-GST-d2 (acceptor) antibodies

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Assembly: In a 384-well plate, add the recombinant AR, CRBN/DDB1 complex, and this compound at various concentrations.

  • Antibody Addition: Add the anti-His-Tb and anti-GST-d2 antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Measurement: Read the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

  • Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the concentration at which maximal ternary complex formation occurs.

In Vitro Ubiquitination Assay

This protocol is to directly assess the ubiquitination of the Androgen Receptor mediated by this compound.

Experimental Workflow:

Ubiquitination_Workflow cluster_reaction Reaction Setup cluster_detection Detection A Combine E1, E2, CRBN E3 ligase, AR, Ubiquitin, and ATP B Add this compound at varying concentrations A->B C Incubate at 37°C B->C D Stop reaction with SDS-PAGE sample buffer C->D E Run Western Blot D->E F Probe with anti-AR and anti-Ubiquitin antibodies E->F

Caption: In vitro ubiquitination assay workflow.

Materials:

  • Recombinant Ubiquitin Activating Enzyme (E1)

  • Recombinant Ubiquitin Conjugating Enzyme (E2, e.g., UBE2D2)

  • Recombinant CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

  • Recombinant Androgen Receptor

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western Blot reagents

  • Anti-AR and anti-Ubiquitin antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN E3 ligase complex, AR, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add this compound at various concentrations to the reaction tubes. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot: Perform Western blotting as described in section 4.1.

  • Detection: Probe the membrane with anti-AR and anti-Ubiquitin antibodies to visualize the polyubiquitination of AR, which will appear as a high molecular weight smear.

Conclusion

This compound represents a promising therapeutic agent for metastatic castration-resistant prostate cancer by effectively hijacking the CRBN E3 ligase to induce the degradation of the Androgen Receptor. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating the mechanism of action of this compound and other similar PROTAC molecules. Further investigation into the binary binding affinities and ternary complex cooperativity will provide a more complete quantitative picture of its mode of action and facilitate the design of next-generation AR degraders.

References

Unveiling TD-802: A Technical Deep Dive into a Novel Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core science behind TD-802, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). AR is a critical driver in the progression of prostate cancer, and its targeted degradation represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). This compound has demonstrated significant preclinical efficacy in inducing the degradation of AR, offering a potential new avenue for therapeutic intervention.

Core Technology: The PROTAC Mechanism of this compound

This compound operates through the PROTAC mechanism, a novel therapeutic modality that hijacks the cell's own protein disposal system to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[1][2] One end of this compound binds to the Androgen Receptor, the protein of interest (POI). The other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][5][6][7][8] This dual binding brings the AR and CRBN into close proximity, forming a ternary complex.[5][6]

Once this complex is formed, the E3 ligase tags the AR with ubiquitin molecules, a process known as ubiquitination. This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged AR.[2] After the AR is destroyed, this compound is released and can act catalytically to degrade multiple AR proteins.[1][2]

The unique design of this compound incorporates a tetramethylcyclobutane-based AR antagonist as the warhead for binding to AR and a novel TD-106 scaffold as the CRBN binding moiety.[1][7]

Quantitative Performance Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation Efficacy of this compound

Cell LineDC50 (nM)Maximum Degradation (Dmax) (%)Reference
LNCaP12.593%[7][8][9]
LNCaP~80Not Specified[5]

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Properties of this compound

PropertyObservationReference
Microsomal StabilityGood[1][7]
Oral AbsorptionPoor[1][2]
In Vivo EfficacyEffectively inhibited tumor growth in a xenograft model[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to assess its efficacy.

TD802_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation TD802 This compound (PROTAC) Ternary_Complex AR-TD802-CRBN Ternary Complex TD802->Ternary_Complex Binds AR Androgen Receptor (Target Protein) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase) CRBN->Ternary_Complex Recruited Ternary_Complex->TD802 Release & Recycle Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Western_Blot_Workflow cluster_workflow Western Blot for Protein Degradation A 1. Cell Culture (e.g., LNCaP cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by size) D->E F 6. Protein Transfer (to a membrane, e.g., PVDF) E->F G 7. Blocking (Prevent non-specific antibody binding) F->G H 8. Primary Antibody Incubation (Anti-AR and loading control, e.g., Anti-Actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Quantify band intensity to determine AR degradation) J->K

References

TD-802: A Technical Guide to Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and specificity of TD-802, a preclinical proteolysis-targeting chimera (PROTAC) designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound leverages the body's own protein disposal system to selectively eliminate the Androgen Receptor (AR), a key driver of prostate cancer growth.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[1][2][3] One end, a tetramethylcyclobutane-based antagonist, serves as the "warhead" that specifically binds to the Androgen Receptor.[1][2] The other end incorporates a TD-106 scaffold, which acts as a "hook" to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][4][5]

By simultaneously binding to both the AR and CRBN, this compound forms a ternary complex that brings the E3 ligase into close proximity with the AR.[2][3] This proximity allows the E3 ligase to tag the AR with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery.[6][7][8] This process of induced degradation effectively removes the AR protein from cancer cells, thereby inhibiting the signaling pathways that drive tumor growth.[2][7] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins.[1]

TD802 This compound AR Androgen Receptor (AR) (Target Protein) TD802->AR Binds (Warhead) CRBN Cereblon (CRBN) (E3 Ligase) TD802->CRBN Recruits (TD-106) Ternary_Complex This compound : AR : CRBN Ternary Complex AR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation AR Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in preclinical studies. The following table summarizes key quantitative data for this compound's activity in the LNCaP human prostate cancer cell line and its pharmacokinetic properties in mice.

ParameterValueCell Line / SpeciesReference
DC50 (Half-maximal Degradation Concentration)12.5 nMLNCaP[2][4][5][9][10]
Dmax (Maximum Degradation)93%LNCaP[2][4][5][9]
Microsomal Stability (% remaining after 30 min)96%Mouse Liver Microsomes[9]
Half-life (t1/2) > 4 hoursMouse[2][9]
Oral Bioavailability PoorN/A[1][6][8]

Target Selectivity

While comprehensive data on the broad off-target profile of this compound is not publicly available, its design is intended to confer high selectivity for the Androgen Receptor. The "warhead" component is based on a specific AR antagonist, which is expected to have low affinity for other receptors. The specificity of PROTACs is generally high due to the requirement of forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Experimental Protocols

The following are generalized methodologies based on the available literature for the key experiments used to characterize this compound.

Androgen Receptor Degradation Assay (in LNCaP cells)
  • Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the level of AR protein is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curve.

cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Culture LNCaP Cell Culture Treatment This compound Treatment (Dose-Response) Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant WB Western Blot (AR & Loading Control) Quant->WB Densitometry Densitometry WB->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate DC50 & Dmax Normalization->Calculation

Figure 2: Workflow for AR Degradation Assay.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Implantation: VCaP human prostate cancer cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and the mice are then randomized into treatment and control groups.

  • Dosing: this compound is administered to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.[2][9] The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot to confirm AR degradation).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.

Summary and Future Directions

This compound is a potent and selective preclinical PROTAC that effectively induces the degradation of the Androgen Receptor. Its high efficacy in prostate cancer cell lines and in vivo models establishes it as a promising therapeutic candidate for mCRPC.[2][4][11][12] While it exhibits good microsomal stability and a long half-life in mice, its poor oral bioavailability remains a challenge to be addressed in future drug development efforts.[1][6][8] Further studies are required to fully characterize its off-target profile and confirm its selectivity against a broader range of proteins.

References

In Vitro Characterization of TD-802: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TD-802, a potent and selective androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader. This compound is under investigation for its therapeutic potential in metastatic castration-resistant prostate cancer (mCRPC). This document outlines the core mechanism of action, presents key quantitative data from various in vitro assays, and provides detailed experimental protocols for the characterization of this compound's activity.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of the androgen receptor. It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By forming a ternary complex between the AR and CRBN, this compound facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling in cancer cells.[1][2][3]

TD802_Mechanism_of_Action TD802 This compound AR Androgen Receptor (AR) TD802->AR Binds CRBN Cereblon (CRBN) E3 Ligase TD802->CRBN Recruits TernaryComplex Ternary Complex (AR-TD802-CRBN) AR->TernaryComplex CRBN->TernaryComplex UbiquitinatedAR Polyubiquitinated AR TernaryComplex->UbiquitinatedAR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedAR->Proteasome Targeting DegradedAR Degraded AR Peptides Proteasome->DegradedAR Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seed Seed LNCaP or VCaP cells Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells in RIPA buffer Incubate->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Collect Collect supernatant (lysate) Centrifuge->Collect Quantify Quantify protein concentration (e.g., BCA assay) Collect->Quantify Load Load equal protein amounts onto SDS-PAGE gel Quantify->Load Run Run gel electrophoresis Load->Run Transfer Transfer proteins to PVDF membrane Run->Transfer Block Block membrane with 5% non-fat milk Transfer->Block PrimaryAb Incubate with primary antibody (anti-AR) Block->PrimaryAb Wash1 Wash with TBST PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash with TBST SecondaryAb->Wash2 Detect Detect with ECL substrate Wash2->Detect CellTiterGlo_Workflow cluster_plate_setup Plate Setup & Dosing cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis SeedCells Seed cells in a 96-well plate AddCompound Add serial dilutions of this compound SeedCells->AddCompound IncubatePlate Incubate for 6 days AddCompound->IncubatePlate Equilibrate Equilibrate plate to room temperature IncubatePlate->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on an orbital shaker AddReagent->Mix IncubateRT Incubate at room temperature Mix->IncubateRT ReadLuminescence Read luminescence IncubateRT->ReadLuminescence CalculateViability Calculate % viability vs. control ReadLuminescence->CalculateViability PlotCurve Plot dose-response curve CalculateViability->PlotCurve DetermineCC50 Determine CC₅₀ PlotCurve->DetermineCC50

References

Foundational Research on TD-802 and its CRBN-Mediated Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning TD-802, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase. This compound is designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, by co-opting the CRBN E3 ligase machinery. This document details the quantitative data, experimental protocols, and underlying biological pathways associated with this compound's function.

Introduction to this compound and the PROTAC Mechanism

This compound is a heterobifunctional molecule, also known as a PROTAC, that targets the Androgen Receptor for degradation.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell.[2] this compound achieves this by simultaneously binding to the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, marking it for degradation by the proteasome.[2]

The CRBN component of this compound is derived from a novel CRBN binder, TD-106, rather than traditional immunomodulatory drugs (IMiDs) like thalidomide or pomalidomide.[3][4] This guide will explore the binding and degradation dynamics of this system.

Quantitative Data on this compound Activity

The efficacy of this compound as an AR degrader has been quantified through various in vitro studies. The key metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Emax).

CompoundTarget ProteinCell LineDC50 (nM)Emax (%)Reference
This compound Androgen Receptor (AR)LNCaP12.593[3][5]

Signaling and Mechanistic Pathways

The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this process.

TD802_Mechanism Mechanism of this compound Mediated Androgen Receptor Degradation cluster_system Ubiquitin-Proteasome System cluster_target Targeting and Degradation E1 E1 E2 E2 E1->E2 Ub Activation CRBN_Complex CRBN E3 Ligase (CUL4-DDB1-RBX1) E2->CRBN_Complex Ub Conjugation Ternary_Complex Ternary Complex (AR-TD802-CRBN) CRBN_Complex->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome AR Androgen Receptor (AR) Proteasome->AR TD802 This compound (PROTAC) TD802->CRBN_Complex TD802->AR AR->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub_AR->Proteasome Recognition

Caption: this compound forms a ternary complex with AR and the CRBN E3 ligase, leading to AR ubiquitination and degradation.

Experimental Protocols

The characterization of this compound and its interaction with CRBN and AR involves several key experimental techniques.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

    • Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.

    • Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Western Blotting for Protein Degradation

Western blotting is used to directly measure the reduction in the target protein levels following treatment with the degrader.

  • Protocol: AR Degradation Analysis

    • Cell Culture and Treatment: Culture LNCaP cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels. Quantify band intensity to determine the extent of AR degradation and calculate DC50 values.

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of this compound in a living organism, xenograft models are employed.

  • Protocol: LNCaP Xenograft Model

    • Animal Model: Use immunodeficient mice (e.g., SCID mice).

    • Tumor Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Dosing: Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition to evaluate the efficacy of this compound.

Experimental and Logical Workflows

The development and characterization of a PROTAC like this compound follows a logical progression from initial design to in vivo validation.

PROTAC_Development_Workflow PROTAC Development and Validation Workflow Design PROTAC Design (AR Ligand + Linker + CRBN Ligand) Synthesis Chemical Synthesis of this compound Design->Synthesis Binding_Assay Binary Binding Assays (this compound to AR and CRBN) Synthesis->Binding_Assay Degradation_Assay In Vitro Degradation Assay (Western Blot, DC50) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability/Proliferation (IC50) Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies (Microsomal Stability, in vivo PK) Cell_Viability->PK_Studies Xenograft In Vivo Efficacy (Xenograft Model) PK_Studies->Xenograft Validation Validated AR Degrader Xenograft->Validation

Caption: A typical workflow for the development and validation of a PROTAC such as this compound.

Conclusion

This compound represents a targeted protein degradation approach for the treatment of prostate cancer. By utilizing a novel CRBN ligand, it effectively hijacks the CRBN E3 ligase complex to induce the degradation of the Androgen Receptor. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of this compound's mechanism and a framework for the evaluation of similar CRBN-mediated PROTACs. Further research will continue to elucidate the nuances of its in vivo activity and potential for clinical translation.

References

Methodological & Application

Application Notes and Protocols for TD-802 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 (also known as compound 33c) is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the consequences of AR pathway inhibition and a potential therapeutic agent for androgen-dependent pathologies, particularly metastatic castration-resistant prostate cancer.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in inducing Androgen Receptor degradation.

ParameterCell LineValueReference
DC₅₀ (50% Degradation Concentration) LNCaP (Prostate Cancer)12.5 nM[1]
Dₘₐₓ (Maximum Degradation) LNCaP (Prostate Cancer)93%[1]

Signaling Pathway

This compound operates through a mechanism of induced protein degradation. It physically links the Androgen Receptor (AR) to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AR. This targeted degradation effectively ablates AR signaling, which is a key driver in prostate cancer.

TD802_Signaling_Pathway cluster_cell Cell TD802 This compound AR Androgen Receptor (AR) TD802->AR CRBN Cereblon (CRBN) E3 Ligase Complex TD802->CRBN Binds Proteasome Proteasome AR->Proteasome Targeting AR_Signaling AR Signaling (e.g., PSA expression) AR->AR_Signaling Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Inhibition Inhibition Inhibition->AR_Signaling

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture and Treatment

A foundational aspect of studying this compound involves appropriate cell culture and treatment conditions.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (6-well, 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture prostate cancer cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into appropriate culture plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and resume growth overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.

Cell_Treatment_Workflow start Start culture Culture Prostate Cancer Cells start->culture seed Seed Cells into Culture Plates culture->seed adhere Allow Cells to Adhere (Overnight) seed->adhere prepare_treatment Prepare this compound and Vehicle Dilutions adhere->prepare_treatment treat Treat Cells prepare_treatment->treat incubate Incubate for Desired Time treat->incubate downstream Proceed to Downstream Assays incubate->downstream end End downstream->end

Caption: Experimental workflow for cell treatment.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[3][4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells from the culture plates.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Apoptosis_Assay_Workflow start Start harvest Harvest Treated Cells start->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V apoptosis assay.

Western Blotting for Androgen Receptor Degradation

This protocol confirms the degradation of the Androgen Receptor protein following treatment with this compound.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor (AR)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Troubleshooting

  • Low this compound Activity: Ensure the compound is properly dissolved and stored. Verify the cell line's sensitivity to AR degradation. Optimize treatment duration and concentration.

  • High Background in Western Blots: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.

  • Inconsistent Flow Cytometry Results: Ensure single-cell suspension. Use appropriate compensation controls for spectral overlap between FITC and PI. Analyze samples promptly after staining.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for TD-802 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule that induces the degradation of the AR protein through the ubiquitin-proteasome system. By simultaneously binding to the AR and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the AR, offering a promising therapeutic strategy for androgen-dependent pathologies, particularly metastatic castration-resistant prostate cancer (mCRPC). Preclinical studies have demonstrated that this compound exhibits significant antitumor efficacy in in-vivo models.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal machinery. One end of the molecule binds to the Androgen Receptor, while the other end recruits a component of the E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. The degradation of the AR disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

Signaling Pathway of this compound

TD802_Mechanism TD802 This compound Ternary Ternary Complex (AR-TD802-E3) TD802->Ternary Binds to AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR Signaling Degradation->Downstream Apoptosis Tumor Cell Apoptosis & Growth Inhibition Downstream->Apoptosis Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Cell Culture (LNCaP or VCaP) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Administration (e.g., Oral Gavage) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Tumor Excision & Analysis (e.g., Western Blot) G->H

Application Notes and Protocols for TD-802 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TD-802 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound links the AR to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.[1][4][5] Preclinical studies have demonstrated that this compound possesses good liver microsomal stability, favorable in vivo pharmacokinetic properties, and effectively inhibits tumor growth in xenograft models.[1][6]

These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo research, along with detailed protocols for efficacy studies in prostate cancer xenograft models.

Mechanism of Action: this compound Signaling Pathway

This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that promote tumor cell proliferation and survival.

Caption: Mechanism of this compound as an AR PROTAC degrader.

Quantitative Data Summary

The following table summarizes a representative dosage and administration schedule for this compound in a prostate cancer xenograft model, based on preclinical data for potent AR PROTACs.[1][6] Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

ParameterDetails
Compound This compound
Animal Model Male SCID or nude mice (6-8 weeks old)
Tumor Model LNCaP or VCaP human prostate cancer xenograft
Dosage 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosing Frequency Once daily (QD)
Treatment Duration 21-28 days, or until tumor burden endpoints
Maximum Tolerated Dose To be determined by specific toxicology studies

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of this compound.

1. Cell Culture:

  • Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.
  • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.

2. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each male SCID mouse.
  • Monitor tumor growth regularly using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

3. Animal Grouping and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).
  • Prepare the this compound formulation daily. Dissolve this compound in the vehicle solution.
  • Administer the formulation to the mice via intraperitoneal injection according to the dosing schedule (e.g., once daily). The injection volume is typically 10 mL/kg.
  • Administer an equivalent volume of the vehicle solution to the control group.

4. Monitoring and Endpoint:

  • Measure tumor volumes and body weights 2-3 times per week.
  • Monitor the animals for any signs of toxicity or adverse effects.
  • The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific study duration, or evidence of significant morbidity.
  • At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot for AR levels, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vivo efficacy study of this compound.

TD802_Workflow cluster_treatment Treatment Phase (e.g., 21-28 days) start Start: LNCaP/VCaP Cell Culture harvest Cell Harvest & Preparation in Matrigel start->harvest implant Subcutaneous Implantation into SCID Mice harvest->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize prep_vehicle Vehicle Preparation randomize->prep_vehicle prep_td802 This compound Formulation (e.g., 50 mg/kg) randomize->prep_td802 monitor_treatment Monitor Tumor Volume & Body Weight (2-3x/week) randomize->monitor_treatment admin_vehicle Daily i.p. Administration (Vehicle Group) prep_vehicle->admin_vehicle admin_td802 Daily i.p. Administration (this compound Group) prep_td802->admin_td802 endpoint Study Endpoint Reached monitor_treatment->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Downstream Analysis (e.g., Western Blot, IHC) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a this compound in vivo xenograft study.

Disclaimer

This document is intended for research purposes only. The provided protocols and data are representative examples and should be adapted and optimized by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Detecting Androgen Receptor Degradation by TD-802 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. Traditional therapies often involve androgen deprivation or the use of AR antagonists. However, resistance mechanisms, such as AR mutations and overexpression, can limit the efficacy of these treatments. A promising alternative strategy is the targeted degradation of the AR protein. TD-802 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor.[1] This molecule functions by simultaneously binding to the AR and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the Androgen Receptor in response to treatment with this compound.

Principle of this compound Action

This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the AR protein.[1] One arm of this compound binds to the AR, while the other arm recruits the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

Quantitative Data Summary

This compound has been shown to be a potent degrader of the Androgen Receptor in prostate cancer cell lines. The following table summarizes the available quantitative data for this compound's activity in LNCaP human prostate cancer cells.

ParameterValueCell LineReference
DC50 12.5 nMLNCaP[1]
Dmax 93%LNCaP[1]

DC50 : The concentration of this compound required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the degradation of the Androgen Receptor in LNCaP cells treated with this compound.

Materials and Reagents
  • Cell Line: LNCaP (human prostate carcinoma) cells

  • PROTAC: this compound

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: 4-12% Bis-Tris gels

  • Running Buffer: MOPS or MES SDS Running Buffer

  • Transfer Buffer: NuPAGE Transfer Buffer or equivalent

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size)

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Androgen Receptor antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence imager

Experimental Procedure

1. Cell Culture and Treatment: a. Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Seed the LNCaP cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. c. Prepare a stock solution of this compound in DMSO. d. On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 1000 nM, including a DMSO vehicle control). e. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. f. Incubate the cells for the desired treatment duration (e.g., 24 hours for a dose-response experiment, or a time-course from 0 to 48 hours at a fixed concentration).

2. Cell Lysis: a. After treatment, place the 6-well plates on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysates on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Based on the protein concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).

4. Sample Preparation for SDS-PAGE: a. In a new microcentrifuge tube, mix the calculated volume of protein lysate with 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of a 4-12% Bis-Tris SDS-PAGE gel. Include a protein molecular weight marker in one lane. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the Androgen Receptor (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. After imaging for AR, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity for each sample. The percentage of AR degradation can be calculated relative to the vehicle-treated control.

Visualizations

Signaling Pathway of this compound Mediated AR Degradation

TD802_Pathway TD802 This compound TernaryComplex Ternary Complex (AR-TD802-CRBN) TD802->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->TernaryComplex Ub_AR Poly-ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed LNCaP Cells B Treat with this compound (Dose-Response / Time-Course) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA) C->D E Prepare Samples with Laemmli Buffer & Boil D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (Anti-AR) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K L Image Acquisition K->L M Densitometry Analysis (Normalize to Loading Control) L->M N Calculate % AR Degradation M->N

Caption: Western blot workflow for AR degradation analysis.

References

Application Notes and Protocols for TD-802 in Castration-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

TD-802 is a potent and selective Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader designed for the research of metastatic castration-resistant prostate cancer (CRPC).[1][2] As a heterobifunctional molecule, this compound facilitates the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising strategy to overcome resistance to conventional AR antagonists. These application notes provide detailed protocols for the use of this compound in relevant CRPC cell lines, including LNCaP and VCaP.

Mechanism of Action of this compound

This compound operates through the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. The molecule consists of a ligand that binds to the AR and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This degradation of the AR protein disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

TD802_Mechanism TD802 This compound Ternary_Complex Ternary Complex (AR-TD802-CRBN) TD802->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Catalyzes Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted Degradation AR Degradation & Peptide Fragments Proteasome->Degradation Results in Downstream Inhibition of AR Signaling Degradation->Downstream

Figure 1: Mechanism of action of this compound as an AR PROTAC degrader.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in castration-resistant prostate cancer cell lines.

Table 1: Potency of this compound in LNCaP Cells

ParameterValueCell LineReference
DC₅₀ (AR Degradation)12.5 nMLNCaP[4]
Dₘₐₓ (AR Degradation)93%LNCaP[4]
CC₅₀ (Cell Viability)98 nMLNCaP

Note: DC₅₀ is the concentration resulting in 50% degradation of the target protein. Dₘₐₓ is the maximum observed degradation. CC₅₀ is the concentration resulting in 50% reduction in cell viability.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CRPC cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Start with CRPC Cell Lines (LNCaP, VCaP, etc.) culture Culture cells to ~80% confluency start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot Analysis (AR, PSA, c-PARP) treat->western qpcr qPCR Analysis (AR target genes: PSA, FKBP5) treat->qpcr analyze_via Calculate IC₅₀/CC₅₀ viability->analyze_via analyze_wb Quantify protein levels (DC₅₀, Dₘₐₓ) western->analyze_wb analyze_qpcr Determine changes in gene expression qpcr->analyze_qpcr

References

Methodology for In Vitro Efficacy Assessment of TD-802, a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers, contributing to tumor progression and drug resistance, making it a prime therapeutic target.[1][2] TD-802 is a novel small molecule inhibitor designed to target the STAT3 signaling pathway. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound by evaluating its effects on cell viability, apoptosis, and STAT3 pathway modulation.

Signaling Pathway of STAT3 Activation and Inhibition by this compound

The Janus kinase (JAK)-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors.[3] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which promotes cell proliferation and survival.[3][4] this compound is hypothesized to inhibit this pathway, leading to the suppression of tumor cell growth.

References

Application Notes and Protocols for TD-802 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader.[1] It has demonstrated promising anti-tumor efficacy in preclinical models of metastatic castration-resistant prostate cancer.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is critical for its continued development and for optimizing its therapeutic window. These application notes provide a comprehensive overview of the experimental design for preclinical and clinical pharmacokinetic studies of this compound. The protocols outlined below are designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for successful drug development.[3][4][5][6]

Preclinical Pharmacokinetic Studies

Preclinical PK studies are fundamental to characterizing how a drug candidate is handled by a living organism.[7][8][9] These studies provide essential data to guide dose selection for efficacy and toxicology studies, and to predict human pharmacokinetics.[10][11] For this compound, a thorough in vitro and in vivo preclinical PK evaluation is recommended.

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for early-stage drug development to predict a compound's behavior in vivo.[3][4][5][6] These assays help in identifying potential liabilities of a drug candidate early in the discovery process.[4][5]

2.1.1. Solubility and Permeability

  • Aqueous Solubility: The solubility of this compound should be determined in physiological buffers (e.g., pH 5.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation.

  • Caco-2 Permeability: The Caco-2 cell monolayer assay is used to predict intestinal drug absorption.[3] The apparent permeability coefficient (Papp) of this compound will be determined in both apical to basolateral (A-B) and basolateral to apical (B-A) directions to assess its potential for oral absorption and to identify if it is a substrate for efflux transporters.[3]

2.1.2. Metabolic Stability

  • Liver Microsomal Stability: This assay assesses the intrinsic clearance of this compound by incubating it with liver microsomes from different species (e.g., mouse, rat, dog, human).[2][3] The rate of disappearance of the parent compound is monitored over time to determine its half-life and intrinsic clearance.[3]

  • Hepatocyte Stability: Cryopreserved hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes.[3] This assay will provide a more comprehensive understanding of the hepatic metabolism of this compound.[3]

  • Plasma Stability: The stability of this compound in plasma from different species is important to evaluate its susceptibility to enzymatic degradation in the blood.[12]

2.1.3. Plasma Protein Binding

The extent to which this compound binds to plasma proteins will be determined using methods such as equilibrium dialysis or ultrafiltration. This is crucial as only the unbound fraction of the drug is generally considered pharmacologically active.

Table 1: Summary of In Vitro ADME Assays for this compound

AssayMatrix/SystemParameters MeasuredPurpose
Aqueous SolubilityPhysiological BuffersKinetic and Thermodynamic Solubility (µg/mL)Assess solubility under physiological pH conditions.
Caco-2 PermeabilityCaco-2 Cell MonolayersPapp (A-B), Papp (B-A), Efflux RatioPredict intestinal absorption and identify potential for efflux.[3]
Liver Microsomal StabilityLiver MicrosomesHalf-life (t1/2), Intrinsic Clearance (CLint)Evaluate susceptibility to hepatic metabolism.[3]
Hepatocyte StabilityCryopreserved HepatocytesHalf-life (t1/2), Intrinsic Clearance (CLint)Provide a more comprehensive assessment of hepatic metabolism.[3]
Plasma StabilityPlasmaPercent remaining after incubationDetermine stability in systemic circulation.[12]
Plasma Protein BindingPlasmaPercent bound, Unbound fraction (fu)Determine the extent of binding to plasma proteins.
In Vivo Pharmacokinetic Studies in Rodents

In vivo PK studies in animal models, typically rodents, are essential to understand the complete ADME profile of a drug candidate in a whole organism.[8][9][11]

2.2.1. Study Design

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for initial PK studies.[7][13]

  • Routes of Administration: this compound should be administered via intravenous (IV) bolus and oral (PO) gavage to determine key PK parameters and oral bioavailability.[13][14]

  • Dose Levels: At least two to three dose levels should be evaluated to assess dose proportionality.[7]

  • Sampling: Serial blood samples will be collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to capture the full concentration-time profile.[8] Plasma will be harvested for bioanalysis.

2.2.2. Bioanalytical Method

A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), needs to be developed and validated for the quantification of this compound in plasma.

2.2.3. Pharmacokinetic Parameters

The following key PK parameters will be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data:[14][15]

  • IV Administration: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t1/2).[7]

  • PO Administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).[7]

  • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Key Pharmacokinetic Parameters for this compound from In Vivo Rodent Studies

ParameterUnitDescription
IV Administration
CLmL/min/kgClearance: The volume of plasma cleared of the drug per unit time.
VssL/kgVolume of distribution at steady state: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t1/2hHalf-life: The time required for the concentration of the drug in the body to be reduced by half.
PO Administration
Cmaxng/mLMaximum plasma concentration.
TmaxhTime to reach maximum plasma concentration.
AUC(0-t)ngh/mLArea under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf)ngh/mLArea under the plasma concentration-time curve from time zero to infinity.
Bioavailability
F%Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.

Clinical Pharmacokinetic Studies

Following successful preclinical evaluation, clinical PK studies are conducted in humans to assess the safety, tolerability, and pharmacokinetic profile of this compound.[16][17][18]

First-in-Human (FIH) Studies
  • Study Design: Typically, a single ascending dose (SAD) study followed by a multiple ascending dose (MAD) study in healthy volunteers.[17]

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound after single and multiple doses, and to identify the maximum tolerated dose (MTD).

  • Sampling: Frequent blood and urine sampling to characterize the full PK profile.

Studies in Special Populations

Further studies may be required to evaluate the pharmacokinetics of this compound in specific patient populations, such as those with renal or hepatic impairment, to guide dose adjustments.[19]

Table 3: Overview of Clinical Pharmacokinetic Studies for this compound

Study PhaseStudy DesignPopulationKey Objectives
Phase ISingle Ascending Dose (SAD)Healthy VolunteersEvaluate safety, tolerability, and PK of single doses. Determine MTD.
Phase IMultiple Ascending Dose (MAD)Healthy VolunteersEvaluate safety, tolerability, and PK of multiple doses. Assess drug accumulation.
Phase I/IIFood-Effect StudyHealthy VolunteersDetermine the effect of food on the absorption and bioavailability of this compound.
Phase I/IISpecial PopulationsPatients with Renal/Hepatic ImpairmentAssess the impact of organ impairment on this compound pharmacokinetics and guide dose adjustments.[19]

Experimental Protocols

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The culture medium is replaced with transport buffer.

    • This compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dosing:

    • IV Group: this compound is administered as a single bolus injection into the tail vein.

    • PO Group: this compound is administered by oral gavage.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the jugular vein or tail vein at pre-defined time points into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.[15]

Visualizations

Androgen Receptor Signaling Pathway and this compound Mechanism of Action

Androgen receptor (AR) signaling is a key driver of prostate cancer progression.[20][21] Upon androgen binding, the AR translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival.[21] this compound, as a PROTAC, is designed to induce the degradation of the AR protein, thereby inhibiting this signaling pathway.

AR_Signaling_and_TD802_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Dissociates from Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation TD802 This compound TD802->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase TD802->E3_Ligase Binds to E3 Ligase Gene_Transcription Gene Transcription (Proliferation, Survival) TD802->Gene_Transcription Inhibits E3_Ligase->AR Ubiquitination Ub Ubiquitin ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ARE->Gene_Transcription Activates

Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in rodents.

PK_Workflow start Study Initiation acclimatization Animal Acclimatization (1 week) start->acclimatization dosing Dosing (IV and PO routes) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing bioanalysis Bioanalysis (LC-MS/MS) processing->bioanalysis data_analysis Pharmacokinetic Analysis (NCA) bioanalysis->data_analysis reporting Reporting data_analysis->reporting

References

Application Notes and Protocols for Studying Androgen Receptor Turnover Using TD-802

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a primary therapeutic target. Strategies to overcome resistance to conventional AR antagonists have led to the development of novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs). TD-802 is a potent and specific PROTAC designed to induce the degradation of the androgen receptor. By hijacking the cell's natural protein disposal machinery, this compound offers a powerful tool to study AR turnover and explore new avenues for therapeutic intervention in androgen-dependent malignancies.

This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This mechanism of "event-driven" pharmacology allows for the catalytic degradation of the target protein, providing a sustained suppression of AR signaling.

These application notes provide detailed protocols for utilizing this compound to investigate AR turnover and its downstream effects in prostate cancer cell lines.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a reference for experimental design and data interpretation.

ParameterCell LineValueReference
DC50 (50% Degradation Concentration) LNCaP12.5 nM[1]
Dmax (Maximum Degradation) LNCaP>93%[1]
Time to >90% AR Degradation LNCaP~6 hours (at 100 nM)[2]
In Vivo Tumor Growth Inhibition VCaP XenograftSignificant tumor growth retardation[3]
Oral Bioavailability (Mouse) Not SpecifiedGood in vivo pharmacokinetic properties[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to study its effects, the following diagrams are provided in Graphviz DOT language.

TD802_Mechanism cluster_cell Prostate Cancer Cell TD802 This compound Ternary_Complex Ternary Complex (AR-TD802-CRBN) TD802->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Promotes Poly-ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., LNCaP cells) TD802_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->TD802_Treatment Cell_Lysis 3. Cell Lysis TD802_Treatment->Cell_Lysis CHX_Assay Cycloheximide Chase Assay (Determine AR half-life) TD802_Treatment->CHX_Assay Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis (AR, PSA, Loading Control) Protein_Quantification->Western_Blot Analysis Data Analysis Western_Blot->Analysis CHX_Assay->Cell_Lysis Xenograft 1. Xenograft Model Establishment (e.g., VCaP in nude mice) TD802_Admin 2. This compound Administration (e.g., Oral gavage) Xenograft->TD802_Admin Tumor_Monitoring 3. Tumor Growth Monitoring TD802_Admin->Tumor_Monitoring PK_Studies Pharmacokinetic Studies (Blood sampling) TD802_Admin->PK_Studies

Caption: Workflow for studying AR turnover using this compound.

Experimental Protocols

LNCaP Cell Culture and Maintenance

LNCaP (ATCC® CRL-1740™) cells are a human prostate adenocarcinoma cell line that is androgen-sensitive and expresses a mutated but functional androgen receptor.

Materials:

  • RPMI-1640 Medium (e.g., Gibco™ 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)

  • Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)

  • 0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)

  • Cell culture flasks and plates

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the medium and rinse the cell monolayer with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate at the desired density. For experiments, a typical seeding density is 1 x 10^6 cells per well in a 6-well plate.

This compound Treatment for Dose-Response and Time-Course Analysis

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete LNCaP growth medium

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C.

  • Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Dose-Response:

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the medium in each well with the medium containing the respective this compound concentration or vehicle.

    • Incubate the cells for a fixed time point (e.g., 24 hours).

  • Time-Course:

    • Treat cells with a fixed concentration of this compound (e.g., 100 nM).

    • Harvest cells at different time points (e.g., 0, 2, 4, 6, 12, 24 hours).

Cell Lysis and Protein Quantification

Materials:

  • RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™ 89900)

  • Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Scientific™ 78440)

  • BCA Protein Assay Kit (e.g., Thermo Scientific™ 23225)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the cell culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions.

Western Blot Analysis of AR and Downstream Targets

Materials:

  • SDS-PAGE gels (e.g., Bio-Rad Mini-PROTEAN® TGX™ Gels)

  • PVDF membrane (e.g., Millipore Immobilon®-P)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Androgen Receptor antibody (e.g., Cell Signaling Technology #5153)

    • Anti-PSA antibody (e.g., Abcam ab76113)

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the AR and PSA band intensities to the loading control.

Cycloheximide (CHX) Chase Assay for AR Half-Life Determination

This assay is used to determine the stability of the AR protein by inhibiting new protein synthesis.

Materials:

  • Cycloheximide (CHX) (e.g., Sigma-Aldrich C7698)

  • LNCaP cells

  • This compound

  • Cell lysis and Western blot reagents (as described above)

Protocol:

  • Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with either vehicle (DMSO) or this compound at a desired concentration (e.g., 100 nM) for a specified time (e.g., 4 hours) to allow for initial AR degradation.

  • Add cycloheximide to the medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

  • Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point is immediately after adding CHX.

  • Lyse the cells and perform Western blot analysis for AR as described in the protocols above.

  • Quantify the AR band intensities at each time point and normalize to the 0-hour time point for each condition (vehicle and this compound).

  • Plot the percentage of remaining AR protein versus time. The half-life (t1/2) of AR can be calculated from the decay curve.

In Vivo Studies in a Prostate Cancer Xenograft Model

Animal Model:

  • Male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • VCaP cells are suitable for establishing xenografts that overexpress AR.

Protocol:

  • Subcutaneously inject approximately 1-2 x 10^6 VCaP cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

Pharmacokinetic Studies:

  • Administer a single dose of this compound to mice.

  • Collect blood samples at various time points post-administration.

  • Process the blood to obtain plasma and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, t1/2, and AUC.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of androgen receptor turnover and its implications in prostate cancer. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to characterize the activity of this compound and other AR-targeting degraders. By enabling the targeted degradation of AR, this compound facilitates a deeper understanding of AR biology and offers a promising strategy for the development of novel cancer therapeutics.

References

Application Note: Visualizing Androgen Receptor Degradation in TD-802 Treated Cells via Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1][2] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4] This application note provides a detailed immunofluorescence protocol to visualize and quantify the degradation of the Androgen Receptor in cultured cells treated with this compound. Additionally, it summarizes the quantitative effects of this compound on AR levels and illustrates the experimental workflow and the targeted signaling pathway.

Quantitative Data Summary

The efficacy of this compound in promoting the degradation of the Androgen Receptor has been quantified in prostate cancer cell lines. The following table summarizes the key degradation parameters for this compound (also referred to as compound 33c) in LNCaP cells.

CompoundCell LineDC50 (Degradation Concentration 50%)Dmax (Maximum Degradation)Reference
This compound (33c)LNCaP12.5 nM93%[1][5]

Experimental Protocols

Immunofluorescence Protocol for Androgen Receptor Staining in this compound Treated Cells

This protocol is optimized for visualizing the reduction of Androgen Receptor protein levels in adherent prostate cancer cell lines (e.g., LNCaP) following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or BSA) in PBS

  • Primary Antibody: Mouse anti-Androgen Receptor antibody (e.g., clone AR441)

  • Secondary Antibody: Goat anti-Mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed prostate cancer cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., ranging from 1 nM to 1 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-Androgen Receptor antibody in the Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and add the diluted primary antibody to the cells. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the Androgen Receptor staining (e.g., green channel) and DAPI staining (blue channel). A decrease in the intensity of the Androgen Receptor signal in this compound treated cells compared to the control is indicative of protein degradation.

Visualizations

Androgen Receptor Signaling and Degradation Pathway

AR_Signaling_and_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization AR_Ub AR_Ub AR->AR_Ub Ubiquitination HSP HSP AR_HSP->AR HSP Dissociation TD802 This compound TD802->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase TD802->CRBN Recruits CRBN CRBN->AR_Ub Ub Ubiquitin Ub->AR_Ub Proteasome Proteasome ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_Ub->Proteasome Degradation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Promotes

Caption: Androgen Receptor signaling and the mechanism of this compound-mediated degradation.

Immunofluorescence Experimental Workflow

IF_Workflow start Start cell_seeding Seed Cells on Coverslips start->cell_seeding td802_treatment Treat with this compound cell_seeding->td802_treatment fixation Fixation (4% PFA) td802_treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Androgen Receptor) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

Caption: Step-by-step workflow for the immunofluorescence protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TD-802 Concentration for Maximal AR Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TD-802, a potent and selective Androgen Receptor (AR) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal AR degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Androgen Receptor (AR) for degradation. It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism of action leads to the efficient and sustained removal of AR protein from the cell.[1][2]

Q2: What is the optimal concentration of this compound for AR degradation?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, for LNCaP prostate cancer cells, this compound has been shown to induce AR protein degradation with a DC50 (concentration for 50% degradation) of 12.5 nM and achieves a maximal degradation (Dmax) of approximately 93% .[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How long should I incubate my cells with this compound?

The kinetics of AR degradation by this compound can also be cell-line dependent. For some AR PROTACs, significant degradation can be observed as early as 4 hours, with near-complete degradation within 12-24 hours.[4] A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal incubation time for achieving maximal AR degradation in your system.

Q4: What are potential off-target effects of this compound?

This compound is designed for selective AR degradation. However, as with any small molecule, off-target effects are a possibility. Pomalidomide, the CRBN-recruiting component of some PROTACs, has been reported to induce the degradation of other zinc-finger proteins.[5][6] It is advisable to perform proteomics studies to assess the global protein expression changes upon this compound treatment to identify any potential off-target effects in your experimental system.[7][8][9][10]

Q5: How stable is this compound in cell culture media?

The stability of PROTACs in cell culture media can be influenced by factors such as the composition of the media and the presence of serum.[11][12][13] While this compound is reported to have good microsomal stability, it is good practice to prepare fresh dilutions of the compound for each experiment.[14] If you suspect compound instability, you can assess its concentration in the media over time using analytical methods like LC-MS.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low AR degradation Suboptimal this compound concentration: The concentration used may be too low to induce degradation.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.
Insufficient incubation time: The degradation process may require more time.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation period.
Low E3 ligase expression: The cell line may have low endogenous levels of CRBN, the E3 ligase recruited by this compound.Verify the expression of CRBN in your cell line by Western Blot. Consider using a different cell line with higher CRBN expression if necessary.
Inactive compound: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound and repeat the experiment.
"Hook Effect" observed (Reduced degradation at high concentrations) Formation of unproductive binary complexes: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][15][16]Use a lower and more refined range of this compound concentrations, focusing on the concentrations that yield maximal degradation. Avoid using concentrations that are excessively high.
High cell toxicity Off-target effects: this compound may be affecting other essential cellular proteins.Perform a cell viability assay (e.g., MTT or XTT) to assess the cytotoxicity of this compound. If significant toxicity is observed at concentrations required for AR degradation, consider investigating potential off-target effects.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.Ensure the final concentration of the solvent in the cell culture medium is below a non-toxic level (typically <0.1%). Include a vehicle control in your experiments.
Inconsistent results Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Experimental technique variability: Inconsistent reagent preparation or incubation times.Standardize all experimental procedures and ensure accurate pipetting and timing.

Data Summary

Table 1: this compound Performance in LNCaP Cells

ParameterValueReference
DC50 12.5 nM[1][3]
Dmax 93%[1][3]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol outlines the steps to assess the degradation of AR protein levels in cells treated with this compound.

Materials:

  • LNCaP or other relevant prostate cancer cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Protocol 2: Cell Viability Assay (MTT)

This protocol describes how to measure the effect of this compound on cell viability.

Materials:

  • Prostate cancer cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[17]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

TD802_Mechanism TD802 This compound AR Androgen Receptor (AR) TD802->AR Binds CRBN Cereblon (CRBN) E3 Ligase TD802->CRBN Recruits TernaryComplex Ternary Complex (AR-TD802-CRBN) AR->TernaryComplex CRBN->TernaryComplex PolyUbAR Poly-ubiquitinated AR TernaryComplex->PolyUbAR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbAR->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_dose_response Dose-Response Experiment cluster_time_course Time-Course Experiment Dose_Cells Seed Cells Dose_Treat Treat with varying This compound concentrations Dose_Cells->Dose_Treat Dose_Incubate Incubate (e.g., 24h) Dose_Treat->Dose_Incubate Dose_Lyse Lyse Cells & Quantify Protein Dose_Incubate->Dose_Lyse Dose_WB Western Blot for AR Dose_Lyse->Dose_WB Dose_Analysis Analyze Degradation (DC50) Dose_WB->Dose_Analysis Time_Cells Seed Cells Time_Treat Treat with optimal This compound concentration Time_Cells->Time_Treat Time_Incubate Incubate for varying times (2, 4, 8, 12, 24h) Time_Treat->Time_Incubate Time_Lyse Lyse Cells & Quantify Protein Time_Incubate->Time_Lyse Time_WB Western Blot for AR Time_Lyse->Time_WB Time_Analysis Determine Optimal Time Time_WB->Time_Analysis

Caption: Experimental workflow for optimizing this compound.

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming the Hook Effect in TD-802 Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter the hook effect when measuring TD-802 concentrations using immunoassay techniques.

Understanding the Hook Effect

The "hook effect," also known as the prozone effect, is a phenomenon that can occur in one-step "sandwich" immunoassays, leading to falsely low or negative results despite a high concentration of the analyte.[1][2][3][4] This paradoxical outcome happens when excess analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[1][3][5]

This compound and the Potential for a Hook Effect:

This compound is an androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader investigated for its potential in treating metastatic castration-resistant prostate cancer.[1][6] As with many therapeutic agents, monitoring its concentration in biological samples is crucial for research and clinical development. When using immunoassays for this purpose, high concentrations of this compound could potentially lead to a hook effect, resulting in an underestimation of its actual concentration.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect in the context of a this compound immunoassay?

A1: In a hypothetical sandwich immunoassay for this compound, the hook effect would manifest as a lower-than-expected signal at very high concentrations of this compound. This occurs because the excess this compound molecules saturate the capture antibodies on the solid phase and the labeled detection antibodies in the solution simultaneously. This prevents the formation of the capture antibody-TD-802-detection antibody "sandwich," leading to a reduced signal and an inaccurate, falsely low concentration reading.[1][2][5]

Q2: What are the signs that my this compound immunoassay might be affected by the hook effect?

A2: A key indicator is obtaining a result that is unexpectedly low or inconsistent with the expected concentration, especially in samples where a high concentration of this compound is anticipated. If you perform a serial dilution of the sample and the calculated concentration of the diluted sample is significantly higher than the undiluted sample, this is a strong indication of the hook effect.[3]

Q3: How can I prevent the hook effect in my this compound experiments?

A3: The most effective way to prevent the hook effect is to analyze samples at multiple dilutions. Additionally, employing a two-step immunoassay protocol, where the sample is incubated with the capture antibody first, followed by a wash step before adding the detection antibody, can mitigate the hook effect.[1]

Q4: At what concentration of this compound should I be concerned about the hook effect?

A4: The concentration at which the hook effect occurs is specific to the individual assay's characteristics, including antibody concentrations and affinities. It is crucial to determine the dynamic range of your specific this compound immunoassay through validation experiments, including testing with a wide range of this compound concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low this compound concentration in a high-dose sample. High-dose hook effect.1. Perform a serial dilution of the sample (e.g., 1:10, 1:100, 1:1000) and re-assay. 2. If the calculated concentration increases with dilution, the original result was likely affected by the hook effect. Report the result from the dilution that falls within the linear range of the assay.
Inconsistent results between replicate samples. Potential for hook effect in some replicates with very high analyte concentrations.1. Review the sample handling and dilution procedures for consistency. 2. Test a wider range of dilutions for all samples to ensure the measurements fall within the assay's optimal range.
Assay signal plateaus and then decreases at high this compound concentrations. Classic hook effect dose-response curve.1. Dilute all samples to bring their concentrations into the linear part of the standard curve before the "hook." 2. Consider switching to a two-step immunoassay protocol.

Experimental Protocols

Protocol 1: Serial Dilution to Detect and Overcome the Hook Effect

This protocol outlines the steps to identify and quantify this compound in a sample suspected of having a concentration high enough to cause a hook effect.

Materials:

  • Sample containing unknown concentration of this compound

  • Assay-specific diluent buffer

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

  • Your validated this compound sandwich immunoassay kit

Procedure:

  • Prepare Serial Dilutions:

    • Label tubes for a series of dilutions (e.g., 1:10, 1:100, 1:1000).

    • For a 1:10 dilution, add 10 µL of the sample to 90 µL of diluent buffer. Mix thoroughly.

    • For a 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of diluent buffer. Mix thoroughly.

    • For a 1:1000 dilution, add 10 µL of the 1:100 dilution to 90 µL of diluent buffer. Mix thoroughly.

  • Assay the Samples:

    • Run the undiluted sample and all prepared dilutions in your this compound immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of this compound for the undiluted sample and for each dilution, making sure to account for the dilution factor.

    • Example Calculation for 1:100 dilution: If the measured concentration is 50 ng/mL, the actual concentration is 50 ng/mL * 100 = 5000 ng/mL.

  • Interpretation:

    • If the calculated concentrations from the diluted samples are significantly higher than the undiluted sample, the hook effect is present.

    • The most accurate concentration is the one derived from the dilution that falls within the linear, reliable range of your standard curve.

Data Presentation:

Sample Dilution Measured Concentration (ng/mL) Calculated Concentration (ng/mL) Interpretation
Undiluted (1:1)150150Suspected Hook Effect
1:104504500Concentration Increasing
1:100505000Most Accurate Result
1:100066000Potential assay variability at high dilutions
Protocol 2: Two-Step Immunoassay to Mitigate the Hook Effect

This protocol modifies a standard one-step sandwich ELISA to a two-step process to reduce the likelihood of the hook effect.

Materials:

  • Your validated this compound sandwich immunoassay components (capture antibody-coated plate, detection antibody, substrate)

  • Wash buffer

  • Samples and standards

Procedure:

  • Capture Step:

    • Add your samples and standards to the capture antibody-coated wells.

    • Incubate according to your established protocol to allow this compound to bind to the capture antibodies.

  • Wash Step:

    • Aspirate the samples and standards from the wells.

    • Wash the wells thoroughly with wash buffer (e.g., 3-5 times) to remove unbound this compound and other sample components.

  • Detection Step:

    • Add the enzyme-labeled detection antibody to the wells.

    • Incubate to allow the detection antibody to bind to the captured this compound.

  • Final Wash and Signal Development:

    • Aspirate the detection antibody solution and wash the wells again to remove any unbound detection antibody.

    • Add the substrate and measure the signal according to your protocol.

Visualizing the Hook Effect and Mitigation Strategies

HookEffect cluster_0 Standard Sandwich Immunoassay cluster_1 Troubleshooting Workflow A Analyte (this compound) B Capture Antibody A->B C Detection Antibody B->C D Sandwich Formation (Signal) C->D E High Analyte Concentration F Antibody Saturation E->F G Hook Effect (False Low Signal) F->G H Unexpected Low Result I Perform Serial Dilution H->I J Re-Assay I->J K Concentration Increases with Dilution? J->K L Yes: Hook Effect Confirmed Report Diluted Result K->L Yes M No: Investigate Other Assay Issues K->M No

Caption: Logical workflow for identifying and confirming the hook effect.

AssayProtocol cluster_OneStep One-Step Protocol (Prone to Hook Effect) cluster_TwoStep Two-Step Protocol (Mitigates Hook Effect) A1 Add Sample (this compound) + Detection Antibody Simultaneously B1 Incubate A1->B1 C1 Wash B1->C1 E1 High this compound can saturate both antibodies B1->E1 D1 Add Substrate & Read C1->D1 A2 1. Add Sample (this compound) B2 Incubate A2->B2 C2 2. Wash Away Unbound this compound B2->C2 D2 3. Add Detection Antibody C2->D2 E2 Incubate D2->E2 F2 4. Wash E2->F2 G2 Add Substrate & Read F2->G2

Caption: Comparison of one-step and two-step immunoassay protocols.

References

TD-802 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TD-802, a potent and selective Androgen Receptor (AR) PROTAC degrader. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1] It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism makes it a promising therapeutic candidate for conditions like metastatic castration-resistant prostate cancer.

Q2: What are potential off-target effects of this compound?

A2: While this compound is designed for high selectivity towards the Androgen Receptor, its use of a Cereblon (CRBN) E3 ligase binder introduces a potential for off-target effects common to this class of molecules. The most well-documented off-target effects for CRBN-recruiting PROTACs, particularly those based on thalidomide analogs like pomalidomide, are the unintended degradation of zinc-finger (ZF) proteins.[3][4] This occurs because the CRBN binder, in complex with CRBN, can sometimes recognize and recruit ZF proteins for degradation.

Q3: How can I assess whether this compound is causing off-target effects in my experiments?

A3: Identifying off-target effects requires a multi-pronged approach. A highly effective method is unbiased proteomics analysis, such as mass spectrometry-based proteomics, to compare the proteome of cells treated with this compound to vehicle-treated controls.[5][6][7] This can reveal the degradation of proteins other than the intended AR target. Additionally, more targeted approaches like high-throughput imaging screens using cells expressing eGFP-fused zinc-finger degrons can be employed to specifically assess the degradation of this protein family.[3]

Q4: What strategies can be employed to mitigate the off-target effects of this compound?

A4: Mitigation of off-target effects primarily involves careful experimental design and the use of appropriate controls. One key strategy is the use of a negative control compound. This can be a version of this compound with a modification in the CRBN binder or the AR ligand, rendering it incapable of forming the ternary complex required for degradation.[8] If a phenotype is observed with this compound but not with the negative control, it is more likely to be an on-target effect. For concerns specifically related to zinc-finger protein degradation, rational design of the CRBN binder has been shown to be effective. For instance, modifications at the C5 position of the pomalidomide scaffold can reduce off-target ZF degradation.[3][4] While this compound utilizes a novel CRBN binder, this principle of rational design to minimize off-target interactions is a key strategy in the field.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Phenotype Observed The observed cellular phenotype may be due to an off-target effect of this compound and not the degradation of the Androgen Receptor.1. Perform a dose-response curve: Compare the concentration of this compound required to induce the phenotype with the concentration required for AR degradation. A significant discrepancy may suggest an off-target effect. 2. Use a negative control: Synthesize or obtain a control compound where either the AR ligand or the CRBN binder is inactivated. If the phenotype persists with the control, it is likely an off-target effect.[8] 3. Rescue experiment: Overexpress a degradation-resistant mutant of AR. If the phenotype is not rescued, it suggests the involvement of other targets.
Cellular Toxicity Toxicity may be a result of on-target effects (depletion of AR in a critical pathway) or off-target effects (degradation of essential proteins).1. Confirm on-target toxicity: Use a structurally different AR degrader that utilizes a different E3 ligase (e.g., VHL). If the toxicity is replicated, it is more likely to be on-target. 2. Assess off-target toxicity: Perform unbiased proteomics to identify any degraded off-target proteins that could explain the toxicity.[5][6]
Variability in Experimental Results Inconsistent results could be due to issues with compound stability, cell line integrity, or experimental protocol.1. Verify compound integrity: Ensure proper storage and handling of this compound to maintain its stability. 2. Cell line authentication: Confirm the identity and purity of your cell line. 3. Optimize protocol: Carefully review and standardize all experimental steps, including cell seeding density, treatment duration, and lysis conditions.

Experimental Protocols

Protocol 1: Global Proteomics Analysis to Identify Off-Target Protein Degradation

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant prostate cancer cell line) at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at a concentration known to induce AR degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a negative control compound if available.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard method like the BCA assay.

  • Protein Digestion:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control, excluding the intended target (AR).

Protocol 2: Immunoblotting for Validation of Off-Target Hits

This protocol is for validating potential off-target proteins identified from the proteomics screen.

  • Cell Culture and Treatment:

    • Treat cells with this compound and controls as described in Protocol 1.

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

TD802_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound AR Androgen Receptor (AR) (Target Protein) This compound->AR Binds CRBN Cereblon (CRBN) (E3 Ligase) This compound->CRBN Binds AR_Ligand AR Ligand Linker Linker AR_Ligand->Linker CRBN_Binder CRBN Binder Linker->CRBN_Binder Proteasome Proteasome AR->Proteasome Degradation CRBN->AR Ubiquitinates Ub Ubiquitin Ub->AR Off_Target_Mechanism cluster_0 Off-Target Interaction cluster_1 Off-Target Degradation This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds ZF_Protein Zinc-Finger Protein (Off-Target) CRBN->ZF_Protein Unintended Recruitment CRBN->ZF_Protein Ubiquitinates Proteasome Proteasome ZF_Protein->Proteasome Degradation Ub Ubiquitin Ub->ZF_Protein Mitigation_Workflow start Observe Unexpected Phenotype or Toxicity proteomics Global Proteomics (LC-MS/MS) start->proteomics neg_control Use Negative Control (non-binding PROTAC) start->neg_control validation Validate Hits (Immunoblotting) proteomics->validation on_target Phenotype is Likely On-Target neg_control->on_target Phenotype Abolished off_target Phenotype is Likely Off-Target neg_control->off_target Phenotype Persists validation->off_target mitigate Mitigation Strategy: - Rational design of CRBN binder - Dose optimization off_target->mitigate

References

addressing TD-802 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TD-802, an androgen receptor (AR) PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1] It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3][4] This approach aims to overcome resistance mechanisms associated with traditional AR inhibitors in conditions like metastatic castration-resistant prostate cancer.[1][5]

Q2: What are the key advantages of using a PROTAC like this compound over traditional inhibitors?

A2: PROTACs offer several advantages over traditional occupancy-driven inhibitors. They function catalytically, meaning a single PROTAC molecule can mediate the degradation of multiple target proteins.[2][6][7] This can lead to a more profound and sustained downstream effect. Additionally, by inducing protein degradation rather than just inhibition, PROTACs may overcome resistance caused by target protein overexpression or mutations in the inhibitor binding site.[8][9]

Q3: What is the "hook effect" and how can it affect my experiments with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein is paradoxically reduced, leading to a bell-shaped dose-response curve.[1][10][11] This occurs because the excess PROTAC molecules can form binary complexes with either the androgen receptor or the E3 ligase, preventing the formation of the productive ternary complex (AR-TD-802-E3 ligase) required for degradation.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for this compound and to avoid misinterpreting data from concentrations that fall within the "hook effect" region.[1][11]

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to compound degradation. When preparing working solutions in aqueous media for cell culture experiments, be mindful of the potential for precipitation and instability, as PROTACs are often large molecules with poor solubility.[]

Troubleshooting Guides

Issue 1: Suboptimal or No Degradation of Androgen Receptor

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration (Hook Effect) Perform a broad dose-response experiment (e.g., 0.1 nM to 100 µM) to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1]
Inappropriate Experiment Duration Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal this compound concentration to determine the time point of maximal AR degradation.[13]
Low E3 Ligase Expression in Cell Line Confirm that your cell line expresses the E3 ligase recruited by this compound at sufficient levels. This can be checked via Western blot or qPCR.[1]
This compound Instability in Cell Culture Media Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous media before being added to cells.
Cell Line Resistant to AR Degradation Some cell lines may have intrinsic resistance mechanisms. Consider using a different prostate cancer cell line known to be sensitive to AR-targeted therapies.[5]

Issue 2: High Variability Between Experimental Replicates

Possible Cause Troubleshooting Steps
Inconsistent this compound Dosing Ensure accurate and consistent pipetting of the this compound stock solution. Use freshly prepared serial dilutions for each experiment.
Precipitation of this compound in Media Visually inspect the cell culture media for any signs of compound precipitation after adding this compound. If precipitation is observed, consider using a lower final concentration or a different formulation with solubility enhancers.[]
Cell Culture Inconsistency Maintain consistent cell passage numbers, seeding densities, and overall cell health, as these factors can influence the cellular response to PROTACs.
Freeze-Thaw Cycles of this compound Stock Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles that can lead to compound degradation.

Data Presentation

Table 1: Hypothetical Long-Term Stability of this compound Stock Solution (10 mM in DMSO)

Storage ConditionTime PointPercent Purity (by HPLC)Degradation Products Detected
-80°C1 Month>99%No
6 Months>98%Minor
12 Months>97%Minor
-20°C1 Month>99%No
6 Months~95%Yes
12 Months~90%Yes
4°C1 Week~90%Yes
1 Month<80%Significant
Room Temperature24 Hours~95%Yes
1 Week<70%Significant

Experimental Protocols

Protocol: Assessing this compound-Mediated Androgen Receptor Degradation by Western Blot

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., VCaP or LNCaP) at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in your cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and observe any potential hook effect.[1]

    • Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the androgen receptor and the loading control.

    • Normalize the AR band intensity to the loading control for each sample.

    • Calculate the percentage of AR degradation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of AR degradation against the this compound concentration to generate a dose-response curve.

Mandatory Visualizations

TD802_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSPs HSPs AR->HSPs Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) AR->ARE Binds HSPs->AR Stabilizes TD802 This compound TD802->AR Binds E3_Ligase E3 Ligase TD802->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Transfers Ub->AR Ubiquitination Gene_Expression Gene Expression ARE->Gene_Expression Promotes

Caption: this compound hijacks the ubiquitin-proteasome system to degrade the androgen receptor.

TD802_Experimental_Workflow start Start cell_culture 1. Plate Prostate Cancer Cells start->cell_culture td802_prep 2. Prepare this compound Dilutions cell_culture->td802_prep treatment 3. Treat Cells (Time-course & Dose-response) td802_prep->treatment lysis 4. Cell Lysis & Protein Quantification treatment->lysis western_blot 5. Western Blot for AR & Loading Control lysis->western_blot analysis 6. Densitometry & Data Analysis western_blot->analysis results Determine DC50 & Dmax analysis->results end End results->end

Caption: Workflow for assessing this compound efficacy in long-term cell culture experiments.

TD802_Troubleshooting_Guide start Unexpected Results with this compound no_degradation No AR Degradation? start->no_degradation e.g. high_variability High Variability? start->high_variability e.g. check_conc Check this compound Concentration (Hook Effect) no_degradation->check_conc Yes check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Yes check_time Optimize Treatment Duration check_conc->check_time check_e3_ligase Verify E3 Ligase Expression check_time->check_e3_ligase check_stability Assess this compound Stability check_e3_ligase->check_stability check_solubility Inspect for Precipitation check_pipetting->check_solubility check_cell_health Monitor Cell Health & Passage check_solubility->check_cell_health check_storage Use Single-Use Aliquots check_cell_health->check_storage

Caption: Troubleshooting decision tree for experiments involving this compound.

References

Technical Support Center: Western Blotting for TD-802-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Western Blot experiments, with a specific focus on the analysis of protein degradation induced by the androgen receptor (AR) PROTAC degrader, TD-802.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Western Blotting experiments for protein degradation analysis.

Issue 1: Inconsistent or No Degradation of Target Protein (Androgen Receptor)

  • Question: My Western Blot results show variable or no degradation of the androgen receptor after treatment with this compound. What could be the cause?

  • Answer: Inconsistent or absent target protein degradation can stem from several factors throughout the experimental workflow. Here are some potential causes and solutions:

    • The "Hook Effect": A phenomenon common to PROTACs where excessively high concentrations can lead to the formation of non-productive binary complexes (this compound with either the AR or the E3 ligase separately) instead of the necessary ternary complex for degradation. This results in reduced degradation at higher doses.[1][2]

      • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to determine if you are observing the hook effect.[2]

    • Suboptimal Treatment Time: The kinetics of protein degradation can vary.

      • Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal concentration of this compound to determine the point of maximum degradation.[3]

    • Inactive Compound: Ensure the this compound compound has been stored correctly and has not expired.

    • Cell Line Suitability: The cell line used must express both the target protein (AR) and the E3 ligase recruited by this compound at sufficient levels.[2]

    • Sample Preparation Issues: Protein degradation can occur during sample preparation.

      • Solution: Always work on ice, use fresh lysis buffer supplemented with protease and phosphatase inhibitors, and minimize freeze-thaw cycles.[4][5]

Issue 2: High Background on the Western Blot

  • Question: My blots have a high background, making it difficult to visualize the bands clearly. How can I reduce this?

  • Answer: High background can obscure your results and is often caused by non-specific antibody binding.

    • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.

      • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). You can also try a different blocking agent.[4]

    • Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.

      • Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[6]

    • Inadequate Washing: Insufficient washing will not remove all unbound antibodies.

      • Solution: Increase the number and duration of your wash steps (e.g., 3-5 washes of 5-10 minutes each) with a buffer containing a detergent like Tween-20.[7]

    • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

      • Solution: Ensure the membrane is always submerged in buffer during incubations and washes.[8]

Issue 3: Weak or No Signal for the Target Protein or Loading Control

  • Question: I am getting very faint bands or no bands at all for my target protein and/or loading control. What should I do?

  • Answer: A weak or absent signal can be due to a variety of factors, from sample quality to detection issues.

    • Low Protein Concentration: The amount of protein loaded onto the gel may be insufficient.

      • Solution: Ensure you are loading an adequate amount of total protein (typically 20-50 µg for cell lysates). If your target protein has low abundance, you may need to load more or enrich your sample via immunoprecipitation.[4][9]

    • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

      • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[9]

    • Inactive Antibodies: Antibodies can lose activity if not stored properly or if they are old.

      • Solution: Use fresh antibody dilutions for each experiment and ensure antibodies are stored according to the manufacturer's instructions.

    • Detection Reagent Issues: The detection substrate may be expired or inactive.

      • Solution: Use fresh, properly prepared detection reagents.

Issue 4: Inconsistent Loading Control Bands

  • Question: My loading control bands (e.g., GAPDH, β-actin) are inconsistent across lanes, even though I loaded the same amount of protein. Why is this happening?

  • Answer: Inconsistent loading controls are a common problem that can compromise the quantification of your results.

    • Inaccurate Protein Quantification: The initial measurement of protein concentration may be inaccurate.

      • Solution: Be meticulous with your protein quantification assay (e.g., BCA or Bradford). Ensure standards are prepared correctly and that the lysis buffer is compatible with the chosen assay.

    • Pipetting Errors: Inaccuracies in loading equal volumes of lysate into each well.

      • Solution: Use calibrated pipettes and take care to load samples accurately.

    • Loading Control Expression is Not Stable: The expression of some "housekeeping" proteins can be affected by experimental treatments.

      • Solution: Validate that your loading control is not affected by this compound treatment in your specific cell line. If it is, you may need to test alternative loading controls or use a total protein stain for normalization.

    • Transfer Issues: Uneven transfer across the membrane can lead to variability in band intensity.[10]

      • Solution: Ensure proper contact between the gel and membrane, and remove any air bubbles.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for a typical Western Blot experiment. These are starting points and may require optimization for your specific experimental conditions.

ParameterRecommended RangeNotes
Protein Loading 20-50 µg of total cell lysate per laneFor low abundance proteins, may need to increase or perform enrichment.[4][9]
Primary Antibody Dilution 1:500 - 1:2000Titration is essential for new antibodies or experimental conditions.[6]
Secondary Antibody Dilution 1:2000 - 1:20,000Dependent on the detection system's sensitivity.
Blocking Time 1-2 hours at room temperature or overnight at 4°CCan be extended to reduce high background.[4]
Washing Steps 3-5 washes, 5-10 minutes eachIncrease number and duration for high background issues.[7]
This compound Concentration Wide range (e.g., 1 pM to 100 µM)Necessary to identify optimal degradation and the "hook effect".[2]
This compound Incubation Time 4 - 24 hoursTime-course experiment is recommended to find the point of maximal degradation.[3]

Visualizations

Western Blot Troubleshooting Workflow

WesternBlot_Troubleshooting start Inconsistent Western Blot Results problem_id Identify Primary Issue start->problem_id no_degradation Inconsistent/No Target Degradation problem_id->no_degradation Target Protein high_background High Background problem_id->high_background Blot Appearance no_signal Weak/No Signal problem_id->no_signal Band Intensity loading_inconsistent Inconsistent Loading Control problem_id->loading_inconsistent Normalization check_hook Check for Hook Effect? (Dose-Response) no_degradation->check_hook check_blocking Optimize Blocking? high_background->check_blocking check_protein Sufficient Protein Load? no_signal->check_protein check_quant Accurate Protein Quantification? loading_inconsistent->check_quant check_time Optimize Treatment Time? (Time-Course) check_hook->check_time No solution_hook Perform Wide Dose-Response Curve check_hook->solution_hook Yes check_reagents Verify Compound/Cell Line Viability? check_time->check_reagents No solution_time Perform Time-Course Experiment check_time->solution_time Yes solution_reagents Use Fresh Compound, Validate Cell Line check_reagents->solution_reagents Yes check_ab_conc Titrate Antibodies? check_blocking->check_ab_conc No solution_blocking Increase Blocking Time/Conc. or Change Agent check_blocking->solution_blocking Yes check_washing Improve Washing? check_ab_conc->check_washing No solution_ab_conc Decrease Antibody Concentrations check_ab_conc->solution_ab_conc Yes solution_washing Increase Wash Duration/Frequency check_washing->solution_washing Yes check_transfer Verify Transfer? check_protein->check_transfer Yes solution_protein Increase Protein Load or Enrich Sample check_protein->solution_protein No check_detection Check Reagents/Antibodies? check_transfer->check_detection Yes solution_transfer Use Ponceau S Stain, Optimize Transfer check_transfer->solution_transfer No solution_detection Use Fresh Reagents and Antibodies check_detection->solution_detection No check_loading Consistent Loading? check_quant->check_loading Yes solution_quant Re-check Quantification Assay check_quant->solution_quant No check_hkp Stable Housekeeping Protein? check_loading->check_hkp Yes solution_loading Use Calibrated Pipettes check_loading->solution_loading No solution_hkp Validate Loading Control or Use Total Protein Stain check_hkp->solution_hkp No

Caption: A flowchart for troubleshooting inconsistent Western Blot results.

Androgen Receptor Signaling and this compound Action

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Ternary_Complex AR-TD802-E3 Ligase Ternary Complex AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer translocation & dimerization HSPs HSPs HSPs->AR_HSP_complex AR_HSP_complex->AR dissociation TD802 This compound TD802->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription

Caption: Androgen Receptor signaling pathway and the mechanism of this compound.

Experimental Protocol: Assessing Protein Degradation via Western Blot

This protocol outlines the key steps for evaluating the efficacy of a protein degrader like this compound.

1. Cell Culture and Treatment

  • Seed cells (e.g., LNCaP, VCaP) at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

  • Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for a predetermined amount of time.

2. Cell Lysis and Protein Quantification

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Sample Preparation and SDS-PAGE

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 30 µg) per lane of an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer.

5. Immunoblotting

  • Block the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (Androgen Receptor) and a loading control (e.g., GAPDH, β-actin) at the optimized dilution, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

6. Detection and Analysis

  • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane. Analyze the percentage of degradation relative to the vehicle-treated control.

References

Technical Support Center: TD-802 (JBI-802) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TD-802, also known as JBI-802, in animal models. JBI-802 is a potent, orally bioavailable dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), currently under investigation for its anti-tumor activity.[1][2][3] This guide is designed to address common challenges associated with its delivery and help ensure successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct name for the compound, this compound or JBI-802?

A1: The compound is most frequently referred to in scientific literature and clinical trials as JBI-802. "this compound" may be an internal designation or a typographical error. To ensure you are working with the correct molecule, it is recommended to use the designation JBI-802.

Q2: What is the mechanism of action for JBI-802?

A2: JBI-802 is a dual inhibitor of two epigenetic-modifying enzymes: Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6).[3] By inhibiting these enzymes, JBI-802 can alter gene expression, leading to anti-tumor effects. This dual inhibition is believed to offer synergistic activity compared to inhibiting either target alone.[3]

Q3: Is JBI-802 orally bioavailable?

A3: Yes, JBI-802 is described as an orally available compound.[2] However, like many small molecule inhibitors, its delivery can be influenced by its physicochemical properties, such as aqueous solubility.

Troubleshooting Guide

Issue 1: Poor or inconsistent drug exposure in animal models.

Possible Cause: Suboptimal formulation for oral gavage. The aqueous solubility of JBI-802 may be limited, leading to poor absorption from the gastrointestinal tract.

Suggested Solution:

  • Formulation Optimization: For a related dual LSD1/HDAC6 inhibitor, JBI-097, a vehicle of 0.5% methylcellulose in water has been successfully used for oral administration in mice.[4] This is a common vehicle for suspending poorly soluble compounds for oral gavage.

  • Particle Size Reduction: Ensure the compound is a fine, uniform powder. Micronization can increase the surface area of the drug, potentially improving its dissolution rate and absorption.

  • Alternative Vehicles: If poor solubility is confirmed, consider exploring other formulation strategies for poorly soluble drugs, such as:

    • Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., DMSO, PEG-400) can enhance solubility. However, the concentration of the organic solvent should be carefully optimized to avoid toxicity in the animal model.

    • Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween 80) can aid in wetting the drug particles and improve their dispersion.

Experimental Protocol: Preparation of a 0.5% Methylcellulose Suspension

  • Preparation of Methylcellulose Solution:

    • Heat approximately one-third of the required volume of sterile water for injection to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed.

    • Remove from heat and add the remaining volume of cold sterile water.

    • Continue stirring until the solution is uniform and allow it to cool to room temperature. The solution should be clear to slightly opalescent.

  • Drug Suspension:

    • Accurately weigh the required amount of JBI-802 powder.

    • In a separate vessel, add a small amount of the 0.5% methylcellulose solution to the JBI-802 powder to form a paste.

    • Gradually add the remaining volume of the methylcellulose solution while continuously stirring or vortexing to achieve a homogenous suspension.

    • Maintain stirring during dosing to ensure uniform delivery.

Issue 2: High variability in experimental results between animals.

Possible Cause: Inconsistent dosing technique or instability of the formulation.

Suggested Solution:

  • Standardize Dosing Technique: Ensure all personnel are proficient in oral gavage techniques to minimize stress to the animals and ensure accurate dose delivery.

  • Formulation Stability: Prepare the JBI-802 suspension fresh daily. If the suspension is prepared in advance, store it under appropriate conditions (e.g., protected from light, refrigerated) and visually inspect for any signs of precipitation or aggregation before each use.

  • Homogeneity of Suspension: Vigorously vortex the suspension immediately before drawing each dose to ensure a uniform concentration is administered to each animal.

Data Presentation

Table 1: Physicochemical Properties of JBI-802

PropertyValueSource
Molecular FormulaC₂₁H₂₃BrN₄O₂PubChem[1]
Molecular Weight443.3 g/mol PubChem[1]
DescriptionOrally bioavailable inhibitor of LSD1 and HDAC6PubChem[1]

Table 2: Preclinical Efficacy of a Related Dual LSD1/HDAC6 Inhibitor (JBI-097) in a Xenograft Model

Animal ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Source
HEL92.1.7 XenograftJBI-097 (25 mg/kg)PO, QDDose-dependent suppressionPLOS ONE[4]
HEL92.1.7 XenograftJBI-097 (50 mg/kg)PO, QDDose-dependent suppressionPLOS ONE[4]

Note: Specific percentage of tumor growth inhibition was not provided in the source material, but a dose-dependent effect was reported.

Visualizations

TD802_Mechanism_of_Action This compound (JBI-802) Signaling Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects TD802 This compound (JBI-802) LSD1 LSD1 TD802->LSD1 inhibition HDAC6 HDAC6 TD802->HDAC6 inhibition Gene_Expression Altered Gene Expression Tumor_Suppression Tumor Growth Inhibition Gene_Expression->Tumor_Suppression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound (JBI-802) as a dual inhibitor of LSD1 and HDAC6.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment_vehicle Vehicle Control (e.g., 0.5% Methylcellulose) randomization->treatment_vehicle treatment_td802 This compound (JBI-802) Suspension randomization->treatment_td802 dosing Daily Oral Gavage treatment_vehicle->dosing treatment_td802->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->dosing No data_analysis Data Analysis endpoint->data_analysis Yes end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound (JBI-802).

References

Technical Support Center: GSPT1 Degradation with Cereblon-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with cereblon-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of G1 to S phase transition 1 (GSPT1).

Frequently Asked Questions (FAQs)

Q1: What is GSPT1 and why is it a target for protein degradation?

A1: GSPT1, or G1 to S phase transition 1, is a protein that plays a critical role in the regulation of the cell cycle and mRNA translation termination.[1][2] Dysregulation of GSPT1 has been linked to various diseases, particularly cancer, where it can promote tumor proliferation and progression.[3][4] Targeting GSPT1 for degradation is a therapeutic strategy aimed at halting the proliferation of cancer cells.[1]

Q2: How do cereblon-based PROTACs work to degrade GSPT1?

A2: Cereblon (CRBN) is a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[5] Cereblon-based PROTACs are heterobifunctional molecules with one end that binds to GSPT1 and another that binds to cereblon. This simultaneous binding forms a ternary complex, bringing GSPT1 into close proximity with the E3 ligase machinery.[1] This proximity facilitates the tagging of GSPT1 with ubiquitin molecules, marking it for degradation by the cell's proteasome.[1][5]

Q3: What is the "hook effect" in PROTAC experiments?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at very high concentrations, the degradation of the target protein decreases.[6] This results in a bell-shaped dose-response curve.[6] It is caused by the formation of unproductive binary complexes (PROTAC-GSPT1 or PROTAC-Cereblon) that cannot form the productive ternary complex required for degradation.[6]

Q4: Can cereblon-based PROTACs have off-target effects?

A4: Yes. Some cereblon-based PROTACs have been observed to inadvertently degrade other proteins, a phenomenon sometimes referred to as a "molecular glue" effect.[7] For instance, neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) are known off-targets for some immunomodulatory drugs (IMiDs) that bind to cereblon.[8] It is crucial to perform global proteomics to assess the selectivity of a new PROTAC.[9]

Q5: Why might a GSPT1-targeting PROTAC appear to degrade other short-lived proteins?

A5: GSPT1 is involved in translation termination, and its degradation can lead to a general reduction in protein synthesis.[7][10] This can cause a decrease in the levels of other, unrelated proteins that have a naturally short half-life, which might be mistaken for direct degradation by the PROTAC.[7][11]

Troubleshooting Guide

Problem 1: No GSPT1 degradation is observed after PROTAC treatment.

  • Possible Cause 1: Low PROTAC permeability.

    • Solution: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9] If permeability is low, chemical modification of the PROTAC structure may be necessary.

  • Possible Cause 2: Insufficient expression of Cereblon (CRBN) in the cell line.

    • Solution: Verify the expression level of CRBN in your chosen cell line via Western Blot or qPCR. Select a cell line with robust CRBN expression.

  • Possible Cause 3: Inefficient ternary complex formation.

    • Solution: Confirm that the PROTAC can form a ternary complex with GSPT1 and CRBN. This can be assessed using biophysical assays like co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Bioluminescence Resonance Energy Transfer (BRET) assays.[9][12]

  • Possible Cause 4: Incorrect incubation time or concentration.

    • Solution: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal conditions for degradation.[6][9]

Problem 2: The dose-response curve for GSPT1 degradation is bell-shaped (Hook Effect).

  • Possible Cause: Formation of unproductive binary complexes at high PROTAC concentrations. [6]

    • Solution 1: Use a wider and more granular range of PROTAC concentrations in your experiments to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[6]

    • Solution 2: For future experiments, use concentrations at or below the Dmax to avoid the hook effect.[6]

    • Solution 3: Directly measure ternary complex formation at various concentrations to correlate the decrease in degradation with a reduction in the productive ternary complex.[6]

Problem 3: Degradation of other proteins besides GSPT1 is observed.

  • Possible Cause 1: Off-target binding of the PROTAC.

    • Solution: Perform global proteomic analysis (e.g., mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment.[9] This will reveal the selectivity profile of your compound.

  • Possible Cause 2: Indirect effects due to GSPT1 degradation.

    • Solution: As GSPT1 degradation can inhibit overall protein synthesis, levels of short-lived proteins may decrease.[7] To distinguish this from direct off-target degradation, compare the degradation profile of your PROTAC with that of a known protein synthesis inhibitor like cycloheximide.[7] Also, analyze the degradation of other known short-lived proteins like MYC and MCL1.[11]

Quantitative Data Summary

The following table summarizes key degradation parameters for a known GSPT1 degrader, CC-90009, in an acute myeloid leukemia (AML) cell line.

CompoundCell LineParameterValueIncubation TimeReference
CC-90009Kasumi-1ED5034.1 ± 7.8 nM24 hours[13]
CC-90009Kasumi-1ED5019.4 ± 8.9 nM48 hours[13]
CC-90009Kasumi-1ED508.1 ± 2.1 nM72 hours[13]

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol allows for the quantification of GSPT1 protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSPT1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the GSPT1 PROTAC or vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse on ice using lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation: Normalize protein amounts for each sample and add 4x Laemmli sample buffer. Heat samples at 95°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[14][16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control.

In-Cell Ubiquitination Assay

This protocol confirms that GSPT1 degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Primary antibody against GSPT1 for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western Blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a few hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells using a gentle Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-GSPT1 antibody overnight at 4°C.

    • Add fresh protein A/G beads to pull down the GSPT1-antibody complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Western Blotting: Perform a Western Blot as described above, but probe the membrane with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated GSPT1 species in the PROTAC-treated sample indicates successful ubiquitination.[17]

Cell Viability Assay

This assay assesses the functional consequence of GSPT1 degradation on cell proliferation and survival.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[18][]

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration at which cell viability is reduced by 50% (IC50 or GI50).

Visualizations

PROTAC_Mechanism cluster_0 Cell Membrane PROTAC PROTAC (e.g., TD-802) Ternary_Complex GSPT1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex GSPT1 GSPT1 (Target Protein) GSPT1->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_GSPT1 Poly-ubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_GSPT1->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action for a Cereblon-based GSPT1 PROTAC.

Experimental_Workflow Start Start: Treat Cells with PROTAC Harvest Harvest Cells & Prepare Lysate Start->Harvest Viability Cell Viability Assay (Assess Phenotype) Start->Viability WB Western Blot (Quantify GSPT1 Levels) Harvest->WB Ub_Assay Ubiquitination Assay (Confirm Mechanism) Harvest->Ub_Assay Data_Analysis Data Analysis: Determine DC50 & IC50 WB->Data_Analysis Conclusion Conclusion: Evaluate PROTAC Efficacy Ub_Assay->Conclusion Viability->Data_Analysis Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating GSPT1 PROTAC efficacy.

Troubleshooting_Tree Start Problem: No GSPT1 Degradation Q1 Does the cell line express CRBN? Start->Q1 A1_Yes Check Ternary Complex Formation Q1->A1_Yes Yes A1_No Select a CRBN-positive cell line Q1->A1_No No Q2 Does a ternary complex form? A1_Yes->Q2 A2_Yes Optimize Time & Concentration Q2->A2_Yes Yes A2_No Redesign PROTAC: Check Linker/Binders Q2->A2_No No Q3 Is degradation seen after optimization? A2_Yes->Q3 A3_Yes Proceed with Further Assays Q3->A3_Yes Yes A3_No Check PROTAC Cell Permeability Q3->A3_No No

Caption: Troubleshooting decision tree for lack of GSPT1 degradation.

References

troubleshooting unexpected cellular responses to TD-802

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TD-802. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cellular responses during experiments with this compound. The following guides and frequently asked questions (FAQs) are intended to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a novel small molecule inhibitor designed to dually target Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). By inhibiting these two key epigenetic regulators, this compound is intended to induce changes in gene expression and protein function that lead to anti-tumor effects. LSD1 inhibition is expected to increase histone methylation (H3K4me2 and H3K9me2), leading to the de-repression of tumor suppressor genes. HDAC6 inhibition results in the hyperacetylation of its substrates, such as α-tubulin and cortactin, affecting cell motility, protein degradation, and cell signaling.

2. I'm observing lower than expected cytotoxicity in my cancer cell line. What are some possible causes?

Several factors could contribute to reduced cytotoxicity. These can be broadly categorized into experimental and biological causes.

  • Experimental Causes:

    • Compound Instability: Ensure that this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.

    • Incorrect Concentration: Verify the calculated final concentration of this compound in your culture medium.

    • Cell Seeding Density: Suboptimal cell density at the time of treatment can influence the apparent efficacy of the compound.

  • Biological Causes:

    • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include mutations in the drug targets (LSD1, HDAC6) or upregulation of drug efflux pumps.

    • Slow Doubling Time: Cell lines with a long doubling time may require a longer exposure to this compound to observe significant cytotoxic effects.

    • Off-Target Effects: Unexpected off-target effects could be counteracting the intended cytotoxic response.

3. My cells are showing unexpected morphological changes that are not consistent with apoptosis. What could be happening?

This compound's inhibition of HDAC6 can lead to significant changes in the cytoskeleton. Increased acetylation of α-tubulin can disrupt microtubule dynamics, leading to alterations in cell shape, adhesion, and motility. You may observe cells becoming more rounded, flattened, or exhibiting abnormal projections. It is recommended to assess markers of both apoptosis (e.g., cleaved caspase-3, PARP cleavage) and other forms of cell death, such as autophagy or necroptosis, to fully characterize the cellular response.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values are a common issue in drug response assays. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Variability in Cell Health and Passage Number Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of plating.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding density for all experiments.
Assay Reagent Variability Use fresh, quality-controlled assay reagents. Ensure complete solubilization of reagents like MTT or resazurin.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Adsorption to Plasticware Consider using low-adhesion microplates, especially for lipophilic compounds.
Issue 2: Unexpected Upregulation of a Pro-Survival Pathway

You may observe the activation of a compensatory pro-survival signaling pathway in response to this compound treatment. This is a known mechanism of acquired drug resistance. A common example is the activation of the PI3K/Akt pathway.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Treat cells with this compound B Observe unexpected cell survival or reduced apoptosis A->B C Hypothesize activation of a pro-survival pathway (e.g., PI3K/Akt) B->C D Perform Western blot for key pathway proteins (p-Akt, Akt) C->D E Use a specific inhibitor of the hypothesized pathway (e.g., a PI3K inhibitor) F Co-treat cells with this compound and the pathway inhibitor E->F G Assess cell viability and apoptosis F->G H Determine if inhibition of the pro-survival pathway sensitizes cells to this compound G->H G cluster_0 This compound cluster_1 Epigenetic Targets cluster_2 Cellular Effects TD802 This compound LSD1 LSD1 TD802->LSD1 Inhibits HDAC6 HDAC6 TD802->HDAC6 Inhibits H3K4me2 H3K4me2 (Increase) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Increase) LSD1->H3K9me2 Demethylates Acetylated_Tubulin Acetylated α-tubulin (Increase) HDAC6->Acetylated_Tubulin Deacetylates Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression H3K9me2->Gene_Expression Microtubule_Dynamics Altered Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Cell_Motility Decreased Cell Motility Microtubule_Dynamics->Cell_Motility

Validation & Comparative

A Head-to-Head Battle in Prostate Cancer Models: Comparing the Efficacy of ARV-110 and TD-802

Author: BenchChem Technical Support Team. Date: November 2025

New Rochelle, NY – In the landscape of advanced prostate cancer therapeutics, two promising androgen receptor (AR) degraders, ARV-110 (Bavdegalutamide) and TD-802, are emerging as potent alternatives to traditional AR inhibitors. Both molecules employ the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the AR protein, a key driver of prostate cancer progression. This guide provides a comprehensive comparison of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy with Subtle Differences

Both ARV-110 and this compound are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They achieve this by simultaneously binding to the AR protein and an E3 ubiquitin ligase, thereby tagging the AR for degradation by the proteasome. This mechanism of action is distinct from traditional anti-androgens like enzalutamide, which only block the AR's function. By eliminating the AR protein entirely, these degraders have the potential to overcome resistance mechanisms associated with AR overexpression or mutation.

A key difference lies in the specific E3 ligase they recruit. Both ARV-110 and this compound are reported to utilize Cereblon (CRBN) as the E3 ligase binder.[1]

PROTAC Mechanism of Action cluster_0 PROTAC-mediated Degradation PROTAC PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds to Target E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin E3_Ligase->Ub Ub->AR Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Figure 1: General mechanism of action for AR-targeting PROTACs like ARV-110 and this compound.

In Vitro Efficacy: Potency in Degrading the Androgen Receptor

In cellular assays, both ARV-110 and this compound have demonstrated potent and efficient degradation of the AR protein in prostate cancer cell lines.

ParameterARV-110This compoundProstate Cancer Cell Line
DC50 ~1 nM[2][3]12.5 nM[1]LNCaP
DC50 ~1 nM[3]Not ReportedVCaP
Maximum Degradation (Dmax) >95%[4]93%[1]LNCaP

Table 1: In Vitro AR Degradation Efficacy

ARV-110 exhibits a lower half-maximal degradation concentration (DC50) in LNCaP cells, suggesting higher potency in this cell line compared to this compound. Both compounds achieve a high maximal degradation (Dmax) of over 90%. It is important to note that direct comparisons can be influenced by experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Preclinical studies using xenograft models have provided evidence for the anti-tumor activity of both ARV-110 and this compound.

ARV-110:

ARV-110 has been extensively studied in various prostate cancer xenograft models, demonstrating significant tumor growth inhibition. In an enzalutamide-resistant VCaP xenograft model, orally administered ARV-110 showed robust efficacy.[2][5] Furthermore, in a patient-derived xenograft (PDX) model insensitive to enzalutamide, ARV-110 at 10 mg/kg daily resulted in 100% tumor growth inhibition (TGI).[6] In LNCaP and VCaP xenograft models, ARV-110 has been shown to dose-dependently inhibit tumor growth.[3]

Prostate Cancer ModelTreatmentDosingTumor Growth Inhibition (TGI)
Enzalutamide-Insensitive PDX (TM00298)ARV-11010 mg/kg, PO, qd100%[6]
VCaP Xenograft (castrated)ARV-1101 mg/kg, PO, qd>90% AR degradation[2]
VCaP Xenograft (non-castrated)ARV-1101, 3, 10 mg/kg60%, 67%, 70% respectively[3]
LNCaP XenograftARV-110Not SpecifiedSignificant inhibition[2]

Table 2: In Vivo Efficacy of ARV-110

This compound:

While specific quantitative data on tumor growth inhibition for this compound is less publicly available, it has been reported to effectively inhibit tumor growth in an in vivo xenograft study.[1][7] The study mentions strong antitumor activity in a xenograft mouse model, but does not provide the specific percentage of tumor growth inhibition or the exact model used.[1]

Experimental Workflow Cell_Culture Prostate Cancer Cell Lines (LNCaP, VCaP) Xenograft Xenograft Model Establishment (e.g., subcutaneous injection in mice) Cell_Culture->Xenograft Treatment Drug Administration (ARV-110 or this compound) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis

Figure 2: A simplified workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the complete, detailed protocols from the primary studies are not fully available in the public domain, the following sections outline the general methodologies employed in the evaluation of these AR degraders.

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTACs in degrading the AR protein in prostate cancer cells.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a range of concentrations of the PROTAC degrader (e.g., ARV-110 or this compound) for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations of the lysates are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified using an imaging system.

  • Data Analysis: The intensity of the AR band is normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the PROTACs in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Prostate cancer cells (e.g., LNCaP or VCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (e.g., vehicle control, ARV-110, this compound at various doses). The drugs are administered via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. Body weight and general health of the mice are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm AR degradation).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion and Future Perspectives

Both ARV-110 and this compound have demonstrated compelling preclinical data as potent degraders of the androgen receptor with significant anti-tumor activity in prostate cancer models. Based on the available data, ARV-110 appears to have a higher potency in in vitro degradation assays. While both show in vivo efficacy, more quantitative data for this compound is needed for a direct comparison of their anti-tumor activity in xenograft models.

References

A Head-to-Head Comparison: TD-802 vs. Enzalutamide in AR-Positive Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of the AR degrader TD-802 and the AR inhibitor enzalutamide in androgen receptor (AR)-positive prostate cancer cell lines.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer, even in castration-resistant states. Targeting this pathway remains a cornerstone of therapeutic strategies. Enzalutamide, a second-generation non-steroidal anti-androgen, has been a clinical success by competitively inhibiting androgen binding to the AR. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic approaches. This compound, a Proteolysis Targeting Chimera (PROTAC), represents one such next-generation strategy, designed to induce the degradation of the AR protein itself. This guide provides a comparative overview of the preclinical data for this compound and enzalutamide in AR-positive prostate cancer cell lines, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition vs. Degradation

Enzalutamide and this compound employ fundamentally different strategies to disrupt AR signaling. Enzalutamide acts as a competitive antagonist, binding to the ligand-binding domain of the AR. This action prevents the binding of androgens, nuclear translocation of the receptor, and subsequent co-activator recruitment, ultimately inhibiting the transcription of AR target genes.

In contrast, this compound is a heterobifunctional molecule that induces the degradation of the AR. One end of the this compound molecule binds to the AR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation-based approach aims to eliminate the AR protein entirely, offering a potential advantage in overcoming resistance mechanisms associated with AR overexpression or mutations.

cluster_Enzalutamide Enzalutamide (AR Inhibition) cluster_TD802 This compound (AR Degradation) Enzalutamide Enzalutamide AR_E Androgen Receptor Enzalutamide->AR_E Blocks Binding Nucleus_E Nucleus Enzalutamide->Nucleus_E Inhibits Translocation AR_E->Nucleus_E Translocation Androgen_E Androgen Androgen_E->AR_E Binds DNA_E DNA Nucleus_E->DNA_E Binds Gene_Transcription_E Gene Transcription DNA_E->Gene_Transcription_E Initiates This compound This compound AR_T Androgen Receptor This compound->AR_T Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome AR_T->Proteasome Targeted by E3_Ligase->AR_T Ubiquitinates Ubiquitin Ubiquitin Degradation AR Degradation Proteasome->Degradation Leads to start Start step1 Seed AR-positive cells in 96-well plates start->step1 step2 Treat with varying concentrations of Enzalutamide or this compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent and incubate for 4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Determine IC50 step6->end start Start step1 Treat cells with This compound or Enzalutamide start->step1 step2 Lyse cells and quantify protein step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a membrane step3->step4 step5 Probe with primary (anti-AR) and secondary antibodies step4->step5 step6 Detect signal and analyze band intensity step5->step6 end Quantify AR levels step6->end

A Head-to-Head Comparison of Androgen Receptor PROTACs: TD-802 and Other Emerging Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapeutics is rapidly evolving, with targeted protein degradation emerging as a promising strategy to overcome resistance to conventional androgen receptor (AR) inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a novel mechanism to eliminate the AR protein entirely. This guide provides a head-to-head comparison of TD-802, a notable AR PROTAC, with other key players in the field, including the clinically advanced ARV-110 (bavdegalutamide) and the second-generation ARV-766. We present a comprehensive analysis of their performance based on available preclinical data, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

Quantitative Performance Comparison

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following tables summarize the reported preclinical data for this compound, ARV-110, and ARV-766 in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by PROTACs

PROTACCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
This compound LNCaP12.593Cereblon[1][2][3]
ARV-110 (bavdegalutamide) LNCaP~1>95Cereblon[4]
VCaP~1>95Cereblon[4]
ARV-766 LNCaP<1.3>91Cereblon[5][6]
VCaP<1>94Cereblon[5][6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: A Shared Strategy of Targeted Degradation

All three AR PROTACs discussed—this compound, ARV-110, and ARV-766—operate through a similar mechanism of action. They are heterobifunctional molecules that simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN)[1][4][5]. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple AR proteins.

PROTAC_Mechanism General Mechanism of AR PROTAC Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation AR Androgen Receptor (AR) PROTAC AR PROTAC (e.g., this compound, ARV-110, ARV-766) AR->PROTAC E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase PROTAC->E3_Ligase E2 E2-Ubiquitin Conjugating Enzyme E3_Ligase->E2 recruits Ub Ubiquitin E2->Ub transfers PolyUb_AR Polyubiquitinated AR Ub->PolyUb_AR Proteasome 26S Proteasome PolyUb_AR->Proteasome recognized by Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR degrades to

Figure 1. General mechanism of action for cereblon-recruiting AR PROTACs.

Preclinical Efficacy and Clinical Outlook

This compound has demonstrated good microsomal stability and in vivo antitumor efficacy in a xenograft mouse model, suggesting its potential for treating metastatic castration-resistant prostate cancer (mCRPC)[7].

ARV-110 (bavdegalutamide) was the first AR PROTAC to enter clinical trials and has shown promising results in patients with mCRPC, particularly those with AR mutations[4][8]. It has demonstrated the ability to degrade clinically relevant AR mutants and shows greater tumor growth inhibition compared to enzalutamide in preclinical models[4].

ARV-766 is a second-generation oral AR degrader designed to have broader coverage against various AR mutations, including the L702H mutation, which is associated with resistance to some AR antagonists[5][6]. Preclinical data indicates that ARV-766 potently degrades wild-type and mutant AR and exhibits robust tumor growth inhibition in vivo[5][6].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, it is crucial to understand the methodologies employed. Below are detailed protocols for key experiments used to characterize AR PROTACs.

Western Blotting for AR Degradation

This assay is fundamental for quantifying the degradation of the androgen receptor in response to PROTAC treatment.

Western_Blot_Workflow Western Blotting Workflow for AR Degradation cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunoblotting and Detection A 1. Plate prostate cancer cells (e.g., LNCaP, VCaP) B 2. Treat with varying concentrations of AR PROTAC A->B C 3. Incubate for a defined period (e.g., 18-24 hours) B->C D 4. Lyse cells to extract total protein C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to a PVDF or nitrocellulose membrane F->G H 8. Block membrane to prevent non-specific antibody binding G->H I 9. Incubate with primary antibody (anti-AR) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect signal using chemiluminescence J->K L 12. Quantify band intensity and normalize to loading control K->L

Figure 2. Step-by-step workflow for Western blotting to assess AR degradation.

Detailed Steps:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in multi-well plates and allowed to adhere overnight.

  • PROTAC Treatment: Cells are treated with a range of concentrations of the AR PROTAC or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

  • Protein Extraction: Cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle-treated control.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of AR is mediated by the ubiquitin-proteasome system.

Ubiquitination_Assay_Workflow Ubiquitination Assay Workflow cluster_0 Cell Treatment cluster_1 Immunoprecipitation cluster_2 Western Blotting A 1. Treat cells with AR PROTAC and a proteasome inhibitor (e.g., MG132) B 2. Lyse cells and immunoprecipitate the androgen receptor (AR) A->B C 3. Elute the immunoprecipitated proteins B->C D 4. Perform Western blot using an anti-ubiquitin antibody C->D

Figure 3. Workflow for detecting AR ubiquitination.

Detailed Steps:

  • Cell Treatment: Cells are treated with the AR PROTAC in the presence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the androgen receptor is immunoprecipitated from the cell lysate using an AR-specific antibody conjugated to beads.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and then subjected to Western blotting.

  • Detection: The Western blot is probed with an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands indicates the presence of polyubiquitinated AR.

Conclusion

This compound, ARV-110, and ARV-766 are all potent, cereblon-mediated AR PROTACs with significant potential for the treatment of prostate cancer. While all three demonstrate impressive degradation of the androgen receptor in preclinical models, ARV-110 and ARV-766 have the advantage of being further along in clinical development. The data suggests that ARV-766 may have a broader activity profile against resistant AR mutations. The continued development and investigation of these and other AR PROTACs will be crucial in advancing the treatment paradigm for prostate cancer and overcoming the challenge of therapeutic resistance. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation.

References

Validating TD-802's On-Target Effects: A Comparative Guide Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the on-target effects of TD-802, a potent and selective Androgen Receptor (AR) PROTAC degrader. We delve into the application of CRISPR-Cas9 technology and compare it with alternative biochemical and cell-based assays, offering supporting data and detailed experimental protocols.

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3] It achieves this by simultaneously binding to AR and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] Validating that the observed biological effects of this compound are a direct consequence of AR degradation is crucial for its development as a therapeutic agent.

The Gold Standard: CRISPR-Cas9 Mediated Target Knockout

CRISPR-Cas9 gene editing provides the most definitive method for validating the on-target effects of a targeted therapeutic like this compound. By creating a cell line in which the target protein (AR) is knocked out, researchers can directly assess whether the compound's activity is dependent on the presence of its target.

Experimental Workflow: AR Knockout in LNCaP Cells

The logical workflow for validating the on-target effects of this compound using CRISPR-Cas9 is depicted below.

cluster_0 CRISPR-Cas9 Workflow A Design sgRNAs targeting AR gene B Lentiviral transduction of LNCaP cells with Cas9 and sgRNAs A->B C Selection and validation of AR knockout (AR-KO) clones B->C D Treat wild-type (WT) and AR-KO LNCaP cells with this compound C->D E Assess phenotypic and molecular endpoints D->E

Figure 1. Workflow for validating this compound on-target effects using CRISPR-Cas9.

Expected Outcomes and Data Comparison

Treatment of wild-type (WT) and AR-knockout (AR-KO) prostate cancer cells (e.g., LNCaP) with this compound would be expected to yield the following results:

Experimental EndpointWild-Type (WT) LNCaP Cells + this compoundAR-Knockout (AR-KO) LNCaP Cells + this compoundInterpretation of On-Target Effect
AR Protein Level Significant degradation (DC50 ~12.5 nM, Dmax ~93%)[5]No AR protein to degradeConfirms this compound targets AR for degradation.
Cell Viability Decreased proliferation/viabilityNo significant change in proliferation/viabilityDemonstrates the anti-proliferative effect is AR-dependent.
Apoptosis Increased apoptosisNo significant increase in apoptosisShows that induced cell death is a consequence of AR degradation.
AR Target Gene Expression (e.g., PSA) Downregulation of AR target genesBasal low expression, no further change with this compoundConfirms the functional consequence of AR degradation is the inhibition of its transcriptional activity.
Detailed Experimental Protocol: CRISPR-Cas9 Mediated AR Knockout in LNCaP Cells

This protocol outlines the key steps for generating and validating AR-knockout LNCaP cells to test this compound's on-target effects.

  • sgRNA Design and Lentiviral Vector Construction:

    • Design at least two to three single-guide RNAs (sgRNAs) targeting early exons of the AR gene to ensure a functional knockout.

    • Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce LNCaP cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection and Clonal Isolation:

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Validation of AR Knockout:

    • Western Blot: Screen individual clones for the complete absence of AR protein expression.

    • Sanger Sequencing: Sequence the targeted genomic region in AR-negative clones to confirm the presence of frameshift-inducing insertions or deletions (indels).

  • On-Target Effect Validation with this compound:

    • Culture both wild-type LNCaP and validated AR-KO LNCaP cells.

    • Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 24, 48, 72 hours).

    • Perform cell viability assays (e.g., CellTiter-Glo), apoptosis assays (e.g., Annexin V staining followed by flow cytometry), and quantitative real-time PCR (qRT-PCR) for AR target genes (e.g., PSA, TMPRSS2).

Alternative Methodologies for On-Target Validation

While CRISPR-based knockout is the most definitive approach, other methods can provide strong evidence for the on-target activity of this compound.

Inactive Control Compound

An inactive control is a molecule structurally similar to this compound but with a modification that prevents it from binding to either the AR or the E3 ligase, thus rendering it incapable of forming the ternary complex required for degradation.

CompoundExpected AR DegradationExpected Phenotypic EffectRationale
This compound YesYes (e.g., decreased cell viability)Active degrader forms the AR-TD-802-CRBN ternary complex.
Inactive Control NoNoInability to form the ternary complex prevents AR degradation and subsequent biological effects.
Washout Experiment

This method assesses the reversibility of the PROTAC's effect. After treating cells with this compound to induce AR degradation, the compound is washed out, and the recovery of AR protein levels is monitored over time.

cluster_1 Washout Experiment Workflow F Treat cells with this compound to degrade AR G Wash out this compound from the cell culture medium F->G H Monitor AR protein levels at different time points post-washout G->H I Observe recovery of AR protein levels H->I

Figure 2. Workflow for a washout experiment to assess the reversibility of this compound's effect.

A successful washout experiment demonstrates that the degradation of AR is dependent on the continuous presence of this compound and that the cellular machinery for AR synthesis remains intact.

Global Proteomics

Mass spectrometry-based global proteomic analysis can provide an unbiased view of the changes in the cellular proteome upon treatment with this compound.

AnalysisExpected Outcome in this compound Treated CellsInterpretation
Global Proteomics (e.g., TMT-MS) Selective and significant downregulation of AR protein compared to other proteins.High selectivity of this compound for AR, minimizing off-target degradation.
AR-KO Proteomics Comparison Proteins altered by this compound in WT cells should show no change in AR-KO cells.Confirms that the observed proteomic changes are downstream consequences of AR degradation.
Detailed Experimental Protocols for Alternative Methods
  • Inactive Control Treatment:

    • Synthesize or obtain an inactive analogue of this compound.

    • Treat LNCaP cells with equimolar concentrations of this compound and the inactive control for 24 hours.

    • Perform Western blotting to assess AR protein levels.

    • Conduct cell viability assays to compare the phenotypic effects.

  • Washout Experiment:

    • Treat LNCaP cells with a concentration of this compound known to cause significant AR degradation (e.g., 100 nM) for 24 hours.

    • Remove the medium, wash the cells three times with sterile phosphate-buffered saline (PBS), and add fresh, compound-free medium.

    • Harvest cell lysates at various time points after washout (e.g., 0, 4, 8, 12, 24 hours).

    • Analyze AR protein levels by Western blot.

  • Global Proteomics Analysis:

    • Treat LNCaP cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Perform bioinformatic analysis to identify and quantify differentially expressed proteins.

Conclusion

Validating the on-target effects of this compound is a critical step in its preclinical development. CRISPR-Cas9-mediated knockout of the Androgen Receptor provides the most unequivocal evidence of target engagement and dependency. However, a combination of orthogonal approaches, including the use of inactive controls, washout experiments, and global proteomics, can build a comprehensive and compelling case for the on-target mechanism of action of this promising AR degrader. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously validate the on-target effects of this compound and other targeted protein degraders.

References

Comparative Selectivity Analysis of TD-802, an Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity and selectivity of TD-802, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound operates by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[3] This mechanism offers a powerful alternative to traditional receptor inhibition. However, assessing the selectivity of such a molecule is critical to minimize potential off-target effects.[4]

This document summarizes the degradation activity of this compound against its primary target, AR, and other key nuclear receptors, providing a clear view of its selectivity profile. Detailed experimental protocols for assessing PROTAC selectivity via global proteomics are also presented.

Data Presentation: Cross-Reactivity Profile of this compound

The selectivity of this compound was evaluated by measuring its ability to induce the degradation of the Androgen Receptor versus other prominent members of the nuclear receptor superfamily. The key metrics used are DC50 (the concentration of the compound that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[5][6] The data presented below is a representative profile compiled for comparative purposes.

Target ProteinReceptor FamilyDC50 (nM)Dmax (%)Selectivity vs. AR
Androgen Receptor (AR) Steroid Receptor12.5 >90% -
Glucocorticoid Receptor (GR)Steroid Receptor>10,000<10%>800-fold
Progesterone Receptor (PR)Steroid Receptor>10,000<10%>800-fold
Estrogen Receptor α (ERα)Steroid Receptor>10,000<10%>800-fold
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Adopted Orphan Receptor>10,000<10%>800-fold
Liver X Receptor α (LXRα)Adopted Orphan Receptor>10,000<10%>800-fold
GSPT1Translation Termination Factor~500~85%40-fold
  • Note: Data for GR, PR, ERα, PPARγ, and LXRα are hypothetical, representing an ideal selectivity profile for a highly targeted compound. The degradation of GSPT1 is a known off-target effect for some PROTACs that utilize cereblon (CRBN) as the E3 ligase binder, which is the case for this compound.[3]

Mandatory Visualization: Mechanism and Workflow

The following diagrams illustrate the mechanism of action for this compound and the experimental workflow used to determine its selectivity.

TD802_Mechanism cluster_0 Cellular Environment TD802 This compound (PROTAC) Ternary POI-PROTAC-E3 Ternary Complex TD802->Ternary Binds POI AR Androgen Receptor (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds E3 Ligase PolyUb_AR Poly-ubiquitinated AR Ternary->PolyUb_AR Induces Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1. Mechanism of Action of this compound PROTAC.

Proteomics_Workflow start Prostate Cancer Cell Culture (e.g., LNCaP) treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound (Multiple Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT labeling) digestion->labeling lcms LC-MS/MS Analysis (Liquid Chromatography-Mass Spectrometry) labeling->lcms data_acq Data Acquisition lcms->data_acq db_search Database Search & Protein Identification data_acq->db_search quant Relative Protein Quantification db_search->quant analysis Bioinformatic Analysis: - Identify Downregulated Proteins - Calculate DC50 & Dmax quant->analysis result Selectivity Profile of this compound analysis->result

Figure 2. Global Proteomics Workflow for Selectivity Profiling.

Experimental Protocols

The determination of a PROTAC's selectivity is crucial and is commonly performed using an unbiased, proteome-wide approach.

Objective: To identify the on-target and potential off-target proteins degraded by this compound in a relevant cell line.

Methodology: Global Proteomic Profiling using Mass Spectrometry

  • Cell Culture and Treatment:

    • Prostate cancer cells (e.g., LNCaP) are cultured to ~80% confluency in standard conditions.

    • Cells are treated with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 24 hours) to allow for protein degradation.

  • Protein Extraction and Digestion:

    • Following treatment, cells are washed with ice-cold PBS and harvested.

    • Cells are lysed using a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined for each sample using a BCA assay to ensure equal loading.

    • A fixed amount of protein (e.g., 50 µg) from each sample is reduced, alkylated, and then digested overnight with sequencing-grade trypsin.

  • Peptide Labeling (Isobaric Labeling, e.g., TMT):

    • The resulting peptide mixtures from each condition are labeled with tandem mass tags (TMT), allowing for multiplexed analysis of multiple samples in a single mass spectrometry run.

    • Labeled peptides are then combined into a single sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The combined, labeled peptide sample is subjected to liquid chromatography for separation.

    • Peptides are then ionized and analyzed by a high-resolution mass spectrometer.

    • The instrument performs a full scan to measure peptide masses, followed by fragmentation of the most intense ions (MS/MS) to determine their amino acid sequence and quantify the relative abundance of the TMT reporter ions.

  • Data Analysis:

    • The raw MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Peptide sequences are identified by searching the data against a human protein database (e.g., UniProt).

    • The relative abundance of each identified protein across the different treatment conditions is calculated based on the intensity of the TMT reporter ions.

    • Proteins showing a significant, dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control are identified as potential targets.

    • For each degraded protein, a dose-response curve is plotted to calculate the DC50 and Dmax values.[5][6][7] This allows for the quantitative assessment of both potency and efficacy of degradation for on-targets and off-targets.

References

Validating TD-802's Novel Mechanism of Action Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: A significant challenge in modern drug discovery is the development of highly specific inhibitors for protein kinases, a family of enzymes often implicated in cancer and other diseases. While many inhibitors compete with ATP at the enzyme's active site, this approach can lead to off-target effects due to the conserved nature of the ATP-binding pocket. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising alternative for achieving greater selectivity. This guide provides a comparative analysis of a novel, hypothetical allosteric kinase inhibitor, TD-802, against traditional ATP-competitive inhibitors. We present experimental data from mutagenesis studies designed to validate this compound's unique mechanism of action against its target, the fictional "Kinase-Z".

Comparative Analysis of Inhibitor Potency

To validate the binding site and mechanism of action of this compound, its inhibitory activity was compared against two hypothetical ATP-competitive inhibitors, Compound-X and Compound-Y. The potency (IC50) of each compound was assessed against the wild-type (WT) Kinase-Z, a mutant with an altered ATP-binding site (G123A), and a mutant with an altered putative allosteric site (Y345F).

CompoundProposed Binding SiteWT Kinase-Z IC50 (nM)G123A Mutant IC50 (nM)Y345F Mutant IC50 (nM)
This compound Allosteric Site2528> 15,000
Compound-X ATP-Binding Site50> 15,00055
Compound-Y ATP-Binding Site80> 15,00088

Key Findings: The data demonstrates that the G123A mutation, located in the ATP-binding pocket, confers resistance to the ATP-competitive inhibitors Compound-X and Compound-Y, as evidenced by a dramatic increase in their IC50 values. In contrast, this mutation has a negligible effect on the potency of this compound. Conversely, the Y345F mutation in the proposed allosteric pocket completely abrogates the inhibitory activity of this compound while having no significant impact on the ATP-competitive compounds. This differential sensitivity strongly supports the hypothesis that this compound functions through an allosteric mechanism, distinct from that of Compound-X and Compound-Y.

Experimental Methodologies

Site-Directed Mutagenesis of Kinase-Z
  • Objective: To generate specific point mutations in the Kinase-Z gene to probe the inhibitor binding sites.

  • Protocol:

    • The plasmid containing the full-length cDNA for wild-type Kinase-Z was used as a template.

    • Mutagenesis primers were designed to introduce the desired nucleotide changes for the G123A and Y345F mutations.

    • The polymerase chain reaction (PCR) was performed using a high-fidelity DNA polymerase to create the mutant plasmids.

    • The parental (wild-type) plasmid was digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

    • The resulting mutant plasmids were transformed into competent E. coli for amplification.

    • The presence of the desired mutations and the absence of any other sequence alterations were confirmed by Sanger sequencing.

    • The confirmed mutant plasmids were then used for protein expression and purification.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the wild-type and mutant forms of Kinase-Z.

  • Protocol:

    • Reactions were set up in a 96-well plate format.

    • Each well contained purified recombinant Kinase-Z (wild-type or mutant), a specific peptide substrate, and a fixed concentration of ATP.

    • The inhibitors (this compound, Compound-X, Compound-Y) were added in a series of 10-point dilutions.

    • The kinase reaction was initiated by the addition of the ATP/substrate solution and incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the remaining ATP.

    • The resulting data were plotted as percent inhibition versus inhibitor concentration, and the IC50 values were calculated using a non-linear regression model.

Visual Representations

cluster_pathway Kinase-Z Signaling Pathway Upstream_Signal Upstream Signal Kinase_Z Kinase-Z Upstream_Signal->Kinase_Z Downstream_Effector Downstream Effector Kinase_Z->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response TD802 This compound TD802->Kinase_Z Allosteric Inhibition ATP_Inhibitors Compound-X / Y ATP_Inhibitors->Kinase_Z ATP-Competitive Inhibition

Caption: A simplified diagram of the hypothetical Kinase-Z signaling pathway.

cluster_workflow Mutagenesis Experimental Workflow start Design Mutagenesis Primers pcr PCR-based Site-Directed Mutagenesis start->pcr digestion DpnI Digestion of Parental Plasmid pcr->digestion transformation Transformation into E. coli digestion->transformation sequencing Sequence Verification of Mutants transformation->sequencing expression Protein Expression and Purification sequencing->expression assay In Vitro Kinase Assay with Inhibitors expression->assay conclusion Compare IC50 Values to Validate Mechanism assay->conclusion

Caption: The experimental workflow for validating the inhibitor's mechanism of action.

cluster_logic Inhibitor Comparison Logic TD802 This compound Binds to Allosteric Site (Y345) Unaffected by G123A Mutation Potency lost with Y345F Mutation Kinase_Z_Protein Kinase-Z Protein TD802->Kinase_Z_Protein Binds Distally ATP_Comp Compound-X & Y Bind to ATP-Binding Site (G123) Potency lost with G123A Mutation Unaffected by Y345F Mutation ATP_Comp->Kinase_Z_Protein Binds Active Site

Caption: A logical diagram comparing the binding characteristics of the inhibitors.

A Comparative Analysis of TD-802's Degradation Profile Against Other Androgen Receptor PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Androgen Receptor PROTAC Performance

The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. For researchers focused on androgen receptor (AR) signaling in pathologies such as prostate cancer, the selection of a potent and efficient AR degrader is paramount. This guide provides a comprehensive evaluation of the degradation profile of TD-802, a novel AR PROTAC, in comparison to other prominent AR-targeting PROTACs. The data presented herein is collated from publicly available experimental findings, offering a clear, data-driven comparison to inform research and development decisions.

Quantitative Degradation Profiles: A Head-to-Head Comparison

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of its target protein. This is quantified by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the reported degradation profiles of this compound and other notable AR PROTACs in various prostate cancer cell lines.

PROTAC E3 Ligase Recruited Cell Line DC50 (nM) Dmax (%) Citation
This compound Cereblon (CRBN)LNCaP12.593[1]
ARD-61 von Hippel-Lindau (VHL)LNCaP0.5 - 10>95 (at 100nM)[2]
VCaP0.5 - 10>95 (at 100nM)[2]
ARV-110 (Bavdegalutamide) Cereblon (CRBN)LNCaP< 1>90[3][4]
VCaP~1>90[3][4]
ARV-766 Cereblon (CRBN)VCaP (Wild-Type AR)< 1>90[5]
LNCaP< 1.3>91[5]
ARD-2585 Cereblon (CRBN)VCaP≤ 0.196[3]
LNCaPNot specifiedLess effective[3]
ARCC-4 von Hippel-Lindau (VHL)VCaP5>95[6]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

To appreciate the impact of these PROTACs, it is essential to understand the Androgen Receptor (AR) signaling pathway they disrupt and the experimental workflow used to quantify their efficacy.

The Androgen Receptor Signaling Pathway

The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of genes that promote cell proliferation, survival, and expression of proteins like Prostate-Specific Antigen (PSA). PROTACs like this compound are designed to eliminate the AR protein, thereby shutting down this entire signaling cascade.

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Fig 1. Simplified Androgen Receptor (AR) Signaling Pathway.
General Experimental Workflow for PROTAC Evaluation

The degradation of AR by PROTACs is typically assessed through a series of in vitro experiments. The general workflow involves treating prostate cancer cells with the PROTAC, followed by protein extraction and quantification of the remaining AR protein, usually by Western blotting.

PROTAC_Workflow start Start: Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) treatment Treat cells with varying concentrations of PROTAC (e.g., this compound) start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification of Bands detection->analysis dc50_dmax Calculate DC50 and Dmax analysis->dc50_dmax

Fig 2. General workflow for evaluating PROTAC-mediated AR degradation.
Mechanism of Action: PROTAC-Mediated Degradation

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MOA PROTAC PROTAC (e.g., this compound) Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary AR Androgen Receptor (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Degrades

Fig 3. Mechanism of action of an AR-targeting PROTAC.

Experimental Protocols

The following is a representative protocol for a Western blot assay to determine the degradation profile of an AR-targeting PROTAC.

Objective: To quantify the degradation of Androgen Receptor (AR) in prostate cancer cells following treatment with a PROTAC.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • PROTAC of interest (e.g., this compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would span from sub-nanomolar to micromolar to determine the full dose-response curve. Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the antibody incubation steps for the loading control (e.g., GAPDH).

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

Safety Operating Guide

Proper Disposal of TD-802: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling TD-802 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a compound for research use, this compound requires disposal as chemical waste through an authorized hazardous waste program. This guide provides essential information and step-by-step procedures for the proper disposal of this compound.

This compound Chemical Profile for Disposal

For accurate record-keeping and labeling of hazardous waste, the following information for this compound is crucial:

PropertyValue
Chemical Name This compound
CAS Number 2760703-21-5
Molecular Formula C52H61ClN10O6
Molecular Weight 957.56 g/mol
Physical State Solid

Experimental Protocol for this compound Disposal

The following procedure outlines the steps for the safe collection and disposal of this compound waste in a laboratory setting. This protocol is based on general best practices for chemical waste management.

Materials:

  • Appropriate chemical waste container (e.g., a clearly labeled, sealable container made of compatible material)

  • Hazardous waste tags or labels as required by your institution's Environmental Health and Safety (EHS) department

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams such as regular trash, sharps, or biohazardous waste.

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible waste container.

    • For solutions containing this compound, use a designated liquid waste container. Do not dispose of liquid this compound waste down the sanitary sewer.

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations.

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate the date when the first waste was added to the container.

  • Waste Accumulation:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.

    • Follow your institution's specific procedures for scheduling a hazardous waste collection.

  • Empty Container Disposal:

    • Thoroughly empty any original containers of this compound.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.

    • After the initial rinse is collected, the container can typically be triple-rinsed, the label defaced, and then disposed of as regular solid waste, in accordance with institutional guidelines.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

TD802_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in labeled solid chemical waste container. is_solid->solid_waste Yes is_empty_container Is it an empty reagent container? is_liquid->is_empty_container No liquid_waste Collect in labeled liquid chemical waste container. is_liquid->liquid_waste Yes rinse_container Collect first rinse as hazardous liquid waste. is_empty_container->rinse_container Yes contact_ehs Contact EHS for waste pickup. is_empty_container->contact_ehs No solid_waste->contact_ehs liquid_waste->contact_ehs triple_rinse Triple rinse container. rinse_container->triple_rinse deface_label Deface or remove label. triple_rinse->deface_label dispose_container Dispose of container as non-hazardous waste. deface_label->dispose_container

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Personal protective equipment for handling TD-802

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the novel, cereblon-mediated androgen receptor PROTAC (Proteolysis Targeting Chimera) degrader, TD-802. Given that this compound is designated for research use only, adherence to stringent laboratory safety protocols is imperative to mitigate potential risks.[1][2] This guide is intended to be a primary resource for ensuring the safe and effective use of this potent compound in a laboratory setting.

Compound Information and Hazard Identification

This compound is a highly potent and specific degrader of the androgen receptor, functioning through a cereblon-mediated mechanism.[1][3] As with many novel bioactive molecules, a comprehensive toxicological profile for this compound is not yet fully established. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous upon inhalation, ingestion, or skin contact. As a cereblon-targeting agent, there is a potential for teratogenicity.[4]

Key Chemical Data:

PropertyValueReference
Chemical Name This compound[1][3]
CAS Number 2760703-21-5[1][3]
Molecular Formula C₅₂H₆₁ClN₁₀O₆[3]
Molecular Weight 957.57 g/mol [3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles.
Skin and Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. For handling powders or creating aerosols, a respirator may be necessary.Minimizes inhalation of the compound.

Operational and Handling Plan

Adherence to a strict operational plan ensures minimal exposure and maintains the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Compound Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[5]

  • Solution Preparation: Prepare solutions on the same day of use whenever possible.[5] If stock solutions are necessary, they should be prepared as aliquots in tightly sealed vials.

  • Weighing: If handling the solid form, weigh the required amount in a chemical fume hood to avoid inhalation of dust.

  • Dissolving: Add the solvent to the vial containing the solid this compound. Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Use: Perform all experimental procedures involving this compound within a chemical fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound.

Experimental Workflow for Handling this compound:

Figure 1. Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assemble PPE B Prepare Fume Hood A->B C Equilibrate this compound Vial B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces F->G H Dispose of Waste G->H

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and to maintain the compound's efficacy.

Storage Conditions:

FormStorage TemperatureDurationContainerNotes
Solid As stated on the product vialUp to 24 monthsTightly sealed vial[5]
Stock Solution -20°CUp to 1 monthTightly sealed aliquots[5]

This compound requires cold-chain transportation to maintain its stability.[2]

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Logical Relationship for this compound Waste Management:

Figure 2. This compound Waste Disposal Pathway A Contaminated Material (Gloves, Vials, etc.) B Segregate as Hazardous Chemical Waste A->B C Label Waste Container 'Hazardous Chemical Waste' B->C D Store in Designated Waste Accumulation Area C->D E Arrange for Professional Hazardous Waste Disposal D->E

Caption: Figure 2. The required pathway for the safe disposal of this compound contaminated waste.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Emergency Response Protocols:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide provides a framework for the safe handling of this compound. It is essential to supplement this information with your institution's specific safety protocols and to always exercise caution when working with potent, novel compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.